Ethyl pyruvate
Description
CTI-01 (this compound) is a novel anti-inflammatory agent for the treatment of critical inflammatory conditions. CTI-01 shows a potent anti-inflammatory and tissue protection activity in multiple animal models of disease including pancreatitis, ischemia-reperfusion injury, sepsis, renal injury and endotoxemia.
This compound has been reported in Zanthoxylum schinifolium with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
ethyl 2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060674 | |
| Record name | Propanoic acid, 2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour | |
| Record name | Ethyl pyruvate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20791 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl pyruvate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Ethyl pyruvate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.044-1.065 | |
| Record name | Ethyl pyruvate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
617-35-6 | |
| Record name | Ethyl pyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl pyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pyruvate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL PYRUVATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03O98E01OB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-50 °C | |
| Record name | Ethyl pyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl Pyruvate: A Technical Guide on its Antioxidant Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl pyruvate (EP), a stable ester derivative of pyruvic acid, has emerged as a potent therapeutic agent with significant antioxidant and anti-inflammatory properties. Unlike its parent compound, pyruvate, which is unstable in aqueous solutions, EP offers enhanced stability and lipophilicity, allowing for effective cellular uptake and biological activity.[1] This document provides an in-depth technical overview of the multifaceted mechanisms through which this compound exerts its antioxidant effects. These include direct scavenging of reactive oxygen and nitrogen species (ROS/RNS), modulation of endogenous antioxidant pathways, protection of mitochondrial function, and intricate crosstalk with inflammatory signaling cascades. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Antioxidant Mechanisms of this compound
The antioxidant capacity of this compound is not conferred by a single mode of action but rather a combination of direct chemical reactions and indirect biological signaling modulation.
Direct Scavenging of Reactive Species
This compound and its primary metabolite, pyruvate, are capable of directly neutralizing a variety of ROS and RNS, thereby preventing oxidative damage to cellular macromolecules.[2] This direct scavenging is a crucial first line of defense against oxidative stress.
-
Hydrogen Peroxide (H₂O₂): Pyruvate, the active form of EP in this context, reacts non-enzymatically with H₂O₂ via oxidative decarboxylation. This reaction yields acetate, carbon dioxide, and water, all of which are non-toxic endogenous products.[3] This mechanism is a significant advantage over some enzymatic processes that can produce harmful byproducts.[3]
-
Hydroxyl Radicals (•OH): EP has been shown to scavenge the highly reactive hydroxyl radical.[4][5]
-
Superoxide Anion (O₂⁻): Studies using chemiluminescence have demonstrated that EP is a potent scavenger of superoxide anion radicals.[3][6]
-
Peroxynitrite (ONOO⁻): Pyruvate can react with and neutralize peroxynitrite, a potent and destructive reactive nitrogen species.[3]
The direct antioxidant activity of this compound has been quantified in various assays, demonstrating its efficacy in neutralizing different reactive species.
Modulation of Endogenous Antioxidant Systems: The Nrf2 Pathway
Beyond direct scavenging, this compound enhances the cell's intrinsic antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][7] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.
The activation mechanism involves:
-
Nrf2 Translocation: EP treatment induces the translocation of Nrf2 from the cytoplasm into the nucleus.[7]
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7]
-
Gene Expression: This binding initiates the transcription of numerous Phase II detoxifying and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[3][7]
-
Glutathione S-transferase (GST): Involved in the detoxification of xenobiotics and endogenous toxins.[3]
-
NAD(P)H:quinone oxidoreductase (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing them from redox cycling and generating ROS.[3]
-
Studies have shown that the cytoprotective effects of EP against oxidative damage are significantly diminished when Nrf2 or HO-1 are knocked down, confirming the critical role of this pathway.[7] The activation of Nrf2 by EP has been linked to the upstream ERK and Akt signaling pathways.[7]
Mitochondrial Protection
Mitochondria are both a primary source of cellular ROS and a major target of oxidative damage. This compound exerts significant protective effects at the mitochondrial level.
-
Preservation of Mitochondrial Function: EP helps to stabilize mitochondrial function and reduce mitochondrial swelling in the face of cellular stress, such as sepsis.[3][8]
-
Maintenance of ATP Levels: By providing pyruvate as a substrate for the Krebs cycle and protecting mitochondria from damage, EP helps maintain cellular ATP levels during periods of oxidative stress, preventing an energy crisis.[3][9]
-
Reduction of Mitochondrial ROS: Pyruvate has been shown to directly suppress the production of superoxide by mitochondrial submitochondrial particles, indicating a direct effect on the electron transport chain.[10]
Crosstalk with Inflammatory Signaling: NF-κB Inhibition
Oxidative stress and inflammation are deeply intertwined processes, often creating a vicious cycle. This compound's ability to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway is a key component of its antioxidant mechanism.[11][12]
The primary mechanism involves the direct covalent modification of the p65 subunit of NF-κB at cysteine residue 38 (Cys38).[1][13] This modification prevents NF-κB from binding to DNA, thereby inhibiting the transcription of a multitude of pro-inflammatory genes, including:
-
Inducible Nitric Oxide Synthase (iNOS)
-
Tumor Necrosis Factor-alpha (TNF-α)
By suppressing the expression of these inflammatory mediators, EP reduces the overall inflammatory state, which in turn decreases the generation of ROS and RNS by activated immune cells, thus breaking the cycle of inflammation-induced oxidative stress.
Quantitative Data on Antioxidant Activity
The direct radical scavenging efficacy of this compound has been quantified using various in vitro assays. The following table summarizes key findings, presenting the half-maximal inhibitory concentration (IC50) values.
| Reactive Species / Assay System | This compound (EP) IC50 Value | Reference(s) |
| Superoxide Anion Radicals (O₂⁻) | 0.0197 ± 0.002 mM | [6][15] |
| Luminol + H₂O₂ System | 3.85 ± 0.21 mM | [6][15] |
| Hydroxyl Radical (•OH) via Deoxyribose Degradation | 116.1 ± 6.2 mM | [6][15] |
Lower IC50 values indicate greater antioxidant potency.
Key Experimental Protocols
The characterization of this compound's antioxidant activity relies on a suite of standardized experimental protocols.
Direct Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]
-
Methodology: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then read at a specific wavelength (typically ~517 nm). The percentage of DPPH scavenging is calculated relative to a control without the antioxidant.[16]
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The color change is proportional to the antioxidant's reducing power.[3]
-
Methodology: The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate buffer (pH 3.6). A small volume of the sample (this compound solution) is added to the FRAP reagent. The mixture is incubated at 37°C. The absorbance of the blue-colored product is measured at a specific wavelength (typically ~593 nm) after a set incubation time.[16]
-
-
Chemiluminescence Assay for Superoxide Anion:
-
Principle: This highly sensitive method detects the light emitted from a chemical reaction involving a specific chemiluminescent probe and the superoxide radical. The antioxidant's ability to scavenge the radical is measured as a decrease in the chemiluminescence signal.[6]
-
Methodology: A system to generate superoxide radicals is established (e.g., xanthine/xanthine oxidase). A chemiluminescent probe (e.g., lucigenin) is added. The baseline chemiluminescence is measured. This compound at various concentrations is introduced into the system, and the quenching of the chemiluminescence signal is recorded using a luminometer.[6]
-
Cell-Based Assays for Nrf2 Activation
-
Western Blot for Nrf2 Nuclear Translocation:
-
Principle: Measures the increase of Nrf2 protein in the nuclear fraction of cells following treatment with an activator like this compound.
-
Methodology: Cells (e.g., primary astrocytes) are treated with this compound for various times.[7] Nuclear and cytoplasmic protein fractions are isolated using a specialized lysis buffer kit. Protein concentrations are determined (e.g., via BCA assay). Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against Nrf2 and loading controls (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic). The signal is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.[7]
-
Visualizations: Pathways and Workflows
Signaling Pathways and Logical Relationships
Caption: Direct scavenging of reactive species by this compound.
Caption: this compound-mediated activation of the Nrf2 pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow
Caption: Workflow for in vitro assessment of EP's antioxidant effects.
Conclusion
This compound demonstrates a robust and multi-pronged mechanism of action as an antioxidant. Its therapeutic potential is derived from its ability to not only directly neutralize harmful reactive oxygen and nitrogen species but also to fortify the cell's own defense systems through the activation of the Nrf2 pathway. Furthermore, its capacity to protect vital mitochondrial function and suppress the interconnected inflammatory NF-κB pathway makes it a compelling candidate for mitigating conditions underpinned by oxidative stress and inflammation. The data presented in this guide underscore the importance of continued research into this compound for the development of novel therapies targeting a range of critical illnesses and chronic diseases.
References
- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of pyruvic acid and its derivatives towards reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of this compound in respiring neonatal cerebrocortical slices after H(2)O(2) stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
Ethyl Pyruvate's Anti-Inflammatory Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl pyruvate, a stable derivative of pyruvic acid, has emerged as a potent anti-inflammatory agent with significant therapeutic potential in a range of inflammatory conditions. Its multifaceted mechanism of action involves the modulation of several key signaling pathways, positioning it as a promising candidate for drug development. This technical guide provides an in-depth exploration of the core anti-inflammatory signaling pathways targeted by this compound, supported by quantitative data and detailed experimental protocols.
Core Anti-Inflammatory Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects by intervening in multiple, often interconnected, signaling cascades. The primary pathways identified include the inhibition of High Mobility Group Box 1 (HMGB1) release and activity, suppression of the Nuclear Factor-kappa B (NF-κB) pathway, and attenuation of NLRP3 inflammasome activation. Furthermore, it modulates the JAK-STAT signaling pathway and exhibits significant antioxidant properties.
Inhibition of the HMGB1 Signaling Pathway
High Mobility Group Box 1 (HMGB1) is a crucial alarmin released by stressed or necrotic cells, acting as a potent pro-inflammatory cytokine.[1][2] this compound has been shown to inhibit the release and pro-inflammatory activity of HMGB1 through multiple mechanisms.[1][2][3]
One key mechanism is the inhibition of HMGB1 translocation from the nucleus to the cytoplasm, a prerequisite for its secretion.[1] Studies have shown that this compound can prevent this nucleocytoplasmic translocation in macrophages and microglial cells.[1] Furthermore, this compound can inhibit the post-translational modifications of HMGB1, such as acetylation, which are necessary for its active secretion.[4] This is achieved, in part, by upregulating SIRT1, a deacetylase that targets HMGB1.[4] Another proposed mechanism involves the chelation of intracellular calcium (Ca2+), which is required for HMGB1 phosphorylation and subsequent release.[5][6] By reducing intracellular calcium surges, this compound suppresses the activation of Ca2+-mediated kinases involved in HMGB1 phosphorylation.[5][6] Downstream of HMGB1, this compound mitigates the activation of its primary receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby blocking the subsequent inflammatory cascade.[1][2]
References
- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Directly Attenuates Active Secretion of HMGB1 in Proximal Tubular Cells via Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits HMGB1 phosphorylation and release by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits HMGB1 Phosphorylation and Release by Chelating Calcium - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl Pyruvate Solubility in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility, stability, and application of ethyl pyruvate (EP) in cell culture media. It includes detailed protocols for solution preparation and solubility assessment, summarizes key physicochemical properties and effective concentrations, and illustrates the critical signaling pathways modulated by this compound.
Introduction to this compound
This compound (EP) is a simple aliphatic ester of pyruvic acid, an endogenous metabolite crucial for cellular metabolism.[1][2] Unlike its parent compound, pyruvate, which is unstable in aqueous solutions and can degrade into potentially toxic byproducts, EP is a more stable, lipophilic derivative.[1][2][3][4] This enhanced stability makes it a superior choice for experimental applications.[1][2] EP is widely recognized for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties, making it a valuable compound in preclinical research for conditions like sepsis, ischemia-reperfusion injury, and various inflammatory disorders.[2][5][6][7]
This document serves as a technical resource for effectively preparing and utilizing EP in a cell culture setting, ensuring reproducible and reliable experimental outcomes.
Physicochemical and Solubility Profile
Understanding the fundamental properties of this compound is essential for its correct handling and application. There is some variability in the reported aqueous solubility of EP, which may be attributed to different experimental conditions (e.g., kinetic vs. thermodynamic measurements, temperature, pH).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₅H₈O₃ | [8][9] |
| Molecular Weight | 116.12 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Density | ~1.045 g/mL (at 25°C) | [10] |
| Boiling Point | ~144°C | [10] |
| Aqueous Solubility | 10 g/L (86 mM) to 100 mg/mL (861 mM) | [8][9][10][11] |
| DMSO Solubility | ≥ 100 mg/mL (861 mM) | [5][8] |
| Ethanol Solubility | Miscible |[9] |
Preparation and Use in Cell Culture
Proper preparation of this compound solutions is critical for cell culture experiments to ensure compound stability and accurate dosing.
Preparing a Concentrated Stock Solution
Due to its high solubility in organic solvents and moderate aqueous solubility, a concentrated stock solution is typically prepared in Dimethyl Sulfoxide (DMSO) or a sterile buffer like Phosphate-Buffered Saline (PBS).
Recommended Solvents:
-
DMSO: Ideal for creating high-concentration stocks (e.g., 1 M). Use freshly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility.[5]
-
PBS: Suitable for lower concentration stocks. One study details preparing a stock solution directly in PBS (pH 7.4).[12][13]
Storage of Stock Solutions:
-
Once prepared, stock solutions should be aliquoted into sterile, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[8]
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) .[5][8]
Working Concentrations in Cell Culture Media
The final working concentration of EP in cell culture medium (e.g., DMEM, RPMI-1640) is achieved by diluting the stock solution. The effective concentration is highly dependent on the cell type and the biological process being investigated.
Table 2: Examples of this compound Working Concentrations from Published Studies
| Concentration Range | Cell Type / Model | Biological Effect Studied | Reference(s) |
|---|---|---|---|
| 0.1 - 5 mM | Various cancer cell lines (VMM917, HeLa, WiDr) | Cytotoxicity | [1] |
| 1 - 10 mM | N9 microglial cells, hTM cells | Cytotoxicity, Oxidative Stress | [5][12] |
| 2.5 - 25 mM | HK-2 kidney cells | Inhibition of HMGB1 secretion | [14] |
| 5 - 20 mM | Human keloid fibroblasts | Anti-fibrotic effects | |
| 10 mM | SH-SY5Y neuroblastoma cells | Cytotoxicity (toxic at this level) | [15] |
| 10 - 15 mM | Human corneal stromal keratocytes | Attenuation of fibrosis |
| >10 mM | Various cancer cell lines (A549, HepG2) | Low cytotoxicity observed |[1] |
Note on Cytotoxicity: Concentrations up to 10 mM are generally well-tolerated by many cell lines.[5][12] However, cytotoxicity can be observed at concentrations of 10 mM and higher, depending on the cell type and exposure duration.[1][12][15] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for each specific cell line and experimental setup.
Experimental Protocols
Protocol for Preparation of a 1 M this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 116.12 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile conical tube (e.g., 15 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 116.12 mg of this compound. For ease of handling the liquid, calculate the required volume using its density (e.g., 111.1 µL for 116.12 mg, assuming a density of 1.045 g/mL).
-
Add the this compound to a sterile conical tube.
-
Add sterile DMSO to a final volume of 1 mL.
-
Vortex thoroughly until the solution is clear and homogenous. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the 1 M stock solution into sterile, single-use microcentrifuge tubes.
-
Label the tubes clearly and store them at -20°C or -80°C.
General Protocol for Kinetic Solubility Assessment in Cell Culture Medium
This protocol determines the concentration at which EP precipitates when diluted from a DMSO stock into an aqueous medium. This is a high-throughput method useful for initial solubility screening.[16][17][18]
Materials:
-
1 M this compound stock in DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare serial dilutions of the EP stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to respective wells. Include a DMSO-only control.
-
Using a multichannel pipette, rapidly add 98 µL of the pre-warmed cell culture medium to each well to achieve a final DMSO concentration of 2%.
-
Seal the plate and mix on a plate shaker for 5-10 minutes.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).[18]
-
Measure the turbidity by reading absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to the DMSO control.
Key Signaling Pathways Modulated by this compound
This compound exerts its potent anti-inflammatory effects by targeting several critical intracellular signaling pathways.
Inhibition of the HMGB1 Pathway
High Mobility Group Box 1 (HMGB1) is a key alarmin (a damage-associated molecular pattern) released by stressed or necrotic cells, which triggers a potent inflammatory response. EP is a well-documented inhibitor of HMGB1 release and activity.[5]
Mechanisms of Inhibition:
-
Prevents Acetylation: EP upregulates SIRT1, which promotes the deacetylation of HMGB1, a crucial step for its retention within the nucleus.[19]
-
Blocks Nuclear Translocation: EP prevents the translocation of HMGB1 from the nucleus to the cytoplasm, thereby blocking its active secretion.[14][20]
-
Calcium Chelation: EP can chelate intracellular calcium, which is required for the phosphorylation and subsequent secretion of HMGB1.[20][21][22]
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. EP directly interferes with this pathway, contributing significantly to its anti-inflammatory profile.[22][23]
Mechanism of Inhibition:
-
Direct Targeting of p65: EP covalently modifies the Cysteine-38 residue on the p65 (RelA) subunit of NF-κB.[24][25] This modification directly inhibits the ability of the p65/p50 dimer to bind to DNA, thereby preventing the transcription of target genes like iNOS and other cytokines.[24][25][26]
-
Independent of IκB Degradation: The action of EP is distal to the upstream signaling events, as it does not prevent the degradation of the inhibitory IκB proteins.[24][25]
Other Modulated Pathways
-
Nrf2/HO-1 Pathway: EP can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1), which contributes to its protective effects against oxidative stress.[2][27][28][29]
-
MAPK Pathways: EP has been shown to inhibit the activation of p38 and ERK mitogen-activated protein kinases (MAPKs) in certain inflammatory models.[15][22][30]
-
NLRP3 Inflammasome: EP can suppress the activation of the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines IL-1β and IL-18.[5][31]
Conclusion
This compound is a stable and effective derivative of pyruvic acid with significant therapeutic potential, demonstrated extensively in preclinical cell culture models. Its favorable solubility in common laboratory solvents like DMSO and PBS allows for straightforward preparation of stock solutions. Researchers must carefully determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions. By understanding its solubility characteristics and its mechanisms of action, particularly the potent inhibition of the HMGB1 and NF-κB pathways, professionals in research and drug development can effectively leverage this compound as a powerful tool to investigate and modulate inflammatory and oxidative stress-related cellular processes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes spinal cord repair by ameliorating the glial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 617-35-6 [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. This compound inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Inhibits HMGB1 Phosphorylation and Release by Chelating Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibits HMGB1 phosphorylation and release by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 23. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. This compound ameliorates hepatic injury following blunt chest trauma and hemorrhagic shock by reducing local inflammation, NF-kappaB activation and HMGB1 release - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound can alleviate alcoholic liver disease through inhibiting Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NRF2 Plays a Crucial Role in the Tolerogenic Effect of this compound on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. This compound Attenuates Microglial NLRP3 Inflammasome Activation via Inhibition of HMGB1/NF-κB/miR-223 Signaling [mdpi.com]
Ethyl Pyruvate: A Multifaceted Scavenger of Reactive Oxygen Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including sepsis, ischemia-reperfusion injury, and neurodegenerative disorders.[1][2] Ethyl pyruvate (EP), a stable, lipophilic derivative of the central metabolic intermediate pyruvic acid, has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties.[2][3] Unlike its parent compound, pyruvate, which is unstable in aqueous solutions, EP's enhanced stability and cell permeability allow for effective administration and significant cytoprotective effects.[4][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates oxidative stress, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanisms of Action: A Tripartite Approach to ROS Neutralization
This compound combats oxidative stress through a combination of direct ROS scavenging, indirect enhancement of endogenous antioxidant systems, and suppression of ROS-generating enzymes.
Direct Scavenging of Reactive Oxygen Species
The primary antioxidant action of this compound stems from its α-keto acid structure, which enables it to directly and non-enzymatically neutralize potent ROS. The principal reaction involves the oxidative decarboxylation of pyruvate (derived from EP) by hydrogen peroxide (H₂O₂), yielding acetate, carbon dioxide, and water, thereby converting a damaging oxidant into harmless byproducts.[5][6] This reaction is a fundamental mechanism for EP's protective effects.[5] Furthermore, EP is known to effectively scavenge the highly reactive hydroxyl radical (•OH).[4][6]
Caption: Direct chemical neutralization of ROS by this compound.
Indirect Antioxidant Effects via Nrf2 Pathway Activation
Beyond direct scavenging, this compound provides robust cytoprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response.[7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] this compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[1][8] Key enzymes induced by this pathway include Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), and Glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize ROS and detoxify electrophiles.[5][8]
Caption: EP activates the Keap1-Nrf2 antioxidant signaling pathway.
Inhibition of ROS Production Sources
This compound also mitigates oxidative stress by targeting its sources. It has been shown to suppress the activity of NADPH oxidase, a key enzyme responsible for generating superoxide radicals in inflammatory conditions.[1][10] By inhibiting this enzyme, EP reduces the overall burden of ROS production, particularly in pathologies like ischemia-reperfusion injury and diabetic nephropathy.[1][10] This action complements its direct scavenging and Nrf2-mediated effects, providing a multi-pronged defense against oxidative damage.
Quantitative Data on this compound's Efficacy
The antioxidant and cytoprotective effects of this compound have been quantified across various experimental models. The following tables summarize key findings.
Table 1: Kinetic and Direct Scavenging Data
| Parameter | Value | Species Scavenged | Experimental Context | Citation |
|---|---|---|---|---|
| Second-Order Rate Constant (k) | 2.360 ± 0.198 M⁻¹s⁻¹ | Hydrogen Peroxide (H₂O₂) | Reaction of pyruvate with H₂O₂ under biological conditions. | [11][12] |
| Peroxynitrite Scavenging | Effective at 1 and 10 mM | Peroxynitrite (ONOO⁻) | In vitro assay using dihydrorhodamine probe. | [5] |
| LDL Oxidation Inhibition | Concentration-dependent reduction | Copper-induced LDL oxidation | In vitro assay measuring lipid peroxidation products. |[13] |
Table 2: In Vitro Cytoprotective and Antioxidant Effects
| Effect | Model System | Treatment Details | Quantitative Result | Citation |
|---|---|---|---|---|
| Increased Cell Survival | Primary human trabecular meshwork cells | 100 µM H₂O₂ + 5 mM EP | Markedly increased survival over H₂O₂ control. | [4] |
| Increased Cell Survival | Primary astrocyte cultures | 100 µM H₂O₂ + 5 mM EP (12h preincubation) | Survival increased from 32.6% to 63%. | [8] |
| HO-1 Induction | Primary astrocyte cultures | EP treatment | 4.9-fold increase in HO-1 expression. | [8] |
| Reduced ROS Levels | SH-SY5Y cells | 6-OHDA + EP | Significant decrease in ROS compared to 6-OHDA alone. | [14] |
| Attenuated Superoxide | EA.hy926 endothelial cells | oxLDL + EP | Concentration-dependent attenuation of superoxide formation. |[13] |
Table 3: In Vivo Protective Effects
| Effect | Animal Model | Treatment Details | Quantitative Result | Citation |
|---|---|---|---|---|
| Reduced Infarct Size | Rat myocardial ischemia/reperfusion | 50 mg/kg EP (pre- or post-treatment) | 34% (pre) and 31% (post) reduction in infarct size. | [10] |
| Increased Myocardial ATP | Rat off-pump coronary bypass | IV bolus of EP | ATP levels increased to 2650 vs 892 nmol/g in controls. | [15] |
| Reduced Brain Water Content | Rat subarachnoid hemorrhage (SAH) | EP treatment | Significant reduction in brain edema post-SAH. | [7] |
| Reduced Lipid Peroxidation | Rat hemorrhagic shock | EP in resuscitation fluid | Decreased hepatic lipid peroxidation to sham levels. |[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the ROS-scavenging properties of this compound.
Protocol 1: In Vitro Assessment of Cellular ROS Levels using DCFDA
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA/H2DCFDA) to measure intracellular ROS.
-
Cell Plating: Plate cells (e.g., SH-SY5Y neuroblastoma, H9c2 cardiomyocytes) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
EP Pre-treatment: Remove culture medium and add fresh medium containing various concentrations of this compound (e.g., 1-10 mM) or vehicle control. Incubate for a specified period (e.g., 1-12 hours).
-
Induction of Oxidative Stress: Introduce an ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the wells (except for the negative control group) and incubate for the desired duration (e.g., 1-4 hours).[14]
-
DCFDA Loading: Wash cells gently with pre-warmed phosphate-buffered saline (PBS). Add DCFDA working solution (typically 10-25 µM in PBS or serum-free media) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Wash cells again with PBS to remove excess probe. Add PBS or phenol red-free medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize using a fluorescence microscope.[14]
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the vehicle control. A decrease in fluorescence in EP-treated groups compared to the oxidant-only group indicates ROS scavenging.
Caption: Workflow for measuring intracellular ROS with DCFDA.
Protocol 2: Western Blot for Nrf2 Pathway Activation
This protocol details the detection of key protein changes in the Nrf2 pathway following EP treatment.
-
Cell Treatment and Lysis: Culture cells (e.g., primary astrocytes) to ~80% confluency. Treat with this compound or vehicle for the desired time. For Nrf2 translocation, nuclear and cytoplasmic fractions must be prepared using a commercial extraction kit. For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be performed to quantify protein expression levels relative to the loading control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for combating conditions rooted in oxidative stress. Its efficacy is derived from a robust, multifaceted mechanism that includes direct neutralization of ROS, potent activation of the endogenous Nrf2 antioxidant defense system, and suppression of ROS-generating enzymes.[1][2] The quantitative data from numerous in vitro and in vivo studies underscore its cytoprotective capabilities.[8][10][15] The detailed protocols provided herein offer a framework for further investigation into its mechanisms and applications. For drug development professionals, this compound represents a compelling candidate molecule whose stability and broad-spectrum antioxidant action warrant continued exploration in preclinical and clinical settings.
References
- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Injection Enhances the Ischaemic Zone Viability in Burn Wounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound shields the brain from oxidative damage: a Keap1-Nrf2-dependent mechanism in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of this compound against Myocardial Ischemia Reperfusion Injury through Regulations of ROS-Related NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction rate of pyruvate and hydrogen peroxide: assessing antioxidant capacity of pyruvate under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits oxidation of LDL in vitro and attenuates oxLDL toxicity in EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
Ethyl Pyruvate's Interaction with Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyruvate (EP) is a simple ester derivative of the endogenous metabolite, pyruvic acid. While pyruvic acid is a crucial intermediate in cellular metabolism, its instability in aqueous solutions limits its therapeutic application. This compound offers greater stability and lipophilicity, allowing it to more readily cross cellular membranes to exert its biological effects.[1][2] Initially recognized for its potent reactive oxygen species (ROS) scavenging and anti-inflammatory properties, a substantial body of evidence now points to the mitochondrion as a primary target of EP's cytoprotective actions.[2][3]
This technical guide provides an in-depth examination of the multifaceted interactions between this compound and mitochondrial function. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for professionals in biomedical research and drug development.
Core Mechanisms of Action at the Mitochondrion
This compound's influence on mitochondria is twofold: it acts directly as a potent antioxidant within the organelle and serves as a metabolic substrate to fuel cellular bioenergetics.
-
Direct ROS Scavenging: Mitochondria are the primary source of endogenous ROS. EP's α-ketocarboxylate structure enables it to directly and non-enzymatically neutralize ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals.[4][5] This scavenging activity is crucial for mitigating oxidative damage to mitochondrial DNA, proteins, and lipids, thereby preserving the integrity of the electron transport chain (ETC) and overall mitochondrial function.[3]
-
Metabolic Substrate: Being more lipophilic than pyruvate, EP can diffuse across mitochondrial membranes.[1] Intracellularly, it is hydrolyzed to pyruvate, which then enters the tricarboxylic acid (TCA) cycle as acetyl-CoA.[6] This provides an additional source of reducing equivalents (NADH and FADH₂) to the ETC, supporting ATP synthesis, which is particularly critical under conditions of metabolic stress or ischemic injury.[7][8]
Impact on Key Mitochondrial Parameters
This compound has been shown to modulate several critical aspects of mitochondrial function. The following tables summarize the quantitative effects of EP observed in various experimental models.
Mitochondrial Morphology and Integrity
Pathological conditions like sepsis can induce significant mitochondrial swelling and damage. This compound has been demonstrated to preserve mitochondrial ultrastructure and prevent the release of pro-apoptotic factors.
Table 1: Effect of this compound on Mitochondrial Swelling and Cytochrome C Release in a Rat Sepsis Model
| Parameter | Sham Control | Sepsis Model (CLP) | Sepsis Model + this compound |
| Mitochondrial Cross-Sectional Area (µm²) | Not Reported | 0.641 ± 0.460 | 0.231 ± 0.110 |
| Relative Cytochrome C Release (normalized) | 0.48 ± 0.03 | 1.211 ± 0.24 | 0.35 ± 0.39 |
Data sourced from a study on hepatic mitochondria in a cecal ligation and puncture (CLP) rat model of sepsis.[3][9][10][11]
Bioenergetics: ATP Production and Metabolic Substrates
By supplying the TCA cycle and protecting the ETC from oxidative damage, this compound helps maintain cellular energy levels, particularly during ischemia-reperfusion events.
Table 2: Effect of this compound on Myocardial and Hepatic Energetics
| Model | Parameter | Control / Vehicle | This compound Treated |
| Rat Off-Pump Coronary Bypass | Myocardial ATP (nmol/g) | 892 ± 276 | 2650 ± 759 |
| Rat Ischemia-Reperfusion | Myocardial ATP (µmol/g protein) | 1.28 ± 0.17 | 4.26 ± 0.43 |
| Mouse Sepsis Model | Hepatic ATP (µmol/g) | ~1.2 (at 360 min) | ~2.0 (at 360 min) |
| Mouse Sepsis Model | Hepatic Energy Charge | ~0.6 (at 360 min) | ~0.8 (at 360 min) |
| Rat Cerebral Ischemia | ¹³C-labeled Malate (% change) | Baseline | +39.5% |
| Rat Cerebral Ischemia | ¹³C-labeled Isocitrate (% change) | Baseline | +134.8% |
Data compiled from studies on cardiac ischemia-reperfusion, sepsis-induced liver injury, and cerebral ischemia.[7][12][13][14][15] The energy charge is calculated as (ATP + 0.5 ADP) / (ATP + ADP + AMP).[15]
Oxidative Stress
This compound's ROS scavenging ability translates to a measurable reduction in markers of oxidative damage.
Table 3: Effect of this compound on Markers of Oxidative Stress
| Model | Parameter | Control / Vehicle | This compound Treated |
| Rat Off-Pump Coronary Bypass | Myocardial Lipid Peroxidation (nmol/g) | 81.8 ± 2.4 | 70.4 ± 2.6 |
| Mouse Sepsis Model | Hepatic Malondialdehyde (MDA) (nmol/mg) | ~2.0 (at 360 min) | ~1.0 (at 360 min) |
| Mouse Sepsis Model | Hepatic Total Antioxidative Capacity (U/mg) | ~0.1 (at 360 min) | ~0.2 (at 360 min) |
Data sourced from studies on cardiac ischemia and sepsis-induced liver injury.[13][14][15]
Involvement in Signaling Pathways
This compound modulates key inflammatory and apoptotic signaling pathways that are intricately linked with mitochondrial function.
Inhibition of the HMGB1-TLR4-NF-κB Axis
In response to cellular stress and damage, High Mobility Group Box 1 (HMGB1) can be released into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP). Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade that activates NF-κB.[16] This leads to the transcription of inflammatory cytokines that can exacerbate mitochondrial damage. This compound has been shown to inhibit the release of HMGB1, thereby disrupting this entire pathway and protecting mitochondria from secondary inflammatory injury.[1][16][17]
References
- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Effects of this compound on cardiac function recovery and apoptosis reduction after global cold ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - 联科生物 [liankebio.com]
- 11. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Increases Post-Ischemic Levels of Mitochondrial Energy Metabolites: A 13C-Labeled Cerebral Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
Ethyl Pyruvate: A Potent Inhibitor of HMGB1 for Inflammatory and Ischemic Conditions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent pro-inflammatory cytokine. It is a key late-stage mediator in a variety of inflammatory and ischemic conditions, including sepsis, arthritis, and ischemia-reperfusion injury. Consequently, the inhibition of HMGB1 has emerged as a promising therapeutic strategy. Ethyl pyruvate (EP), a stable derivative of pyruvic acid, has been identified as a significant inhibitor of HMGB1 release and activity. This technical guide provides a comprehensive overview of this compound's role as an HMGB1 inhibitor, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction to HMGB1 and the Rationale for Inhibition
HMGB1 is a DNA-binding protein that stabilizes nucleosome formation and facilitates gene transcription within the nucleus. However, upon cellular stress or damage, HMGB1 can be actively secreted by immune cells or passively released from necrotic cells. Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP), signaling through various receptors, most notably the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs), to perpetuate a pro-inflammatory cascade. This leads to the release of other cytokines, recruitment of inflammatory cells, and ultimately, tissue damage. Given its role as a late-stage mediator of inflammation, targeting HMGB1 offers a wider therapeutic window compared to targeting early-stage cytokines.
This compound: A Multi-faceted HMGB1 Inhibitor
This compound has demonstrated robust anti-inflammatory effects in a multitude of preclinical models, largely attributed to its ability to inhibit HMGB1. Its mechanisms of action are multifaceted and include:
-
Inhibition of HMGB1 Release: EP has been shown to prevent the release of HMGB1 from activated macrophages and other immune cells. This is a critical upstream intervention that prevents HMGB1 from initiating its pro-inflammatory signaling cascade.
-
Modulation of Post-Translational Modifications: The release of HMGB1 is regulated by post-translational modifications, including acetylation and phosphorylation. EP has been found to inhibit the acetylation of HMGB1, a key step for its translocation from the nucleus to the cytoplasm and subsequent secretion.[1] Some studies also suggest that EP can inhibit HMGB1 phosphorylation.[2][3][4]
-
Inhibition of Downstream Signaling Pathways: EP can attenuate the activation of key inflammatory signaling pathways downstream of HMGB1, such as nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).[5][6][7] By inhibiting these pathways, EP can reduce the production and release of a broad range of inflammatory mediators.
-
Induction of Heme Oxygenase-1 (HO-1): Some studies suggest that the protective effects of EP are mediated, in part, by the induction of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties.[8][9]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from various preclinical studies, demonstrating the efficacy of this compound in inhibiting HMGB1 and improving outcomes in models of inflammatory and ischemic diseases.
Table 1: In Vivo Efficacy of this compound in Sepsis and Endotoxemia Models
| Model | Species | This compound Dose | Key Findings | Reference |
| Cecal Ligation and Puncture (CLP) | Mouse | 40 mg/kg, i.p. | Increased survival from 30% (vehicle) to 88% (EP). | [5][6][7] |
| CLP | Mouse | 40 mg/kg, i.p. | Significantly reduced circulating HMGB1 levels. | [5][7] |
| Endotoxemia (LPS) | Mouse | 40 mg/kg, i.p. | Conferred significant protection from lethal endotoxemia. | [5] |
| Endotoxemia (LPS) | Mouse | 40 mg/kg, i.p. | Inhibited the release of serum HMGB1. | [7] |
Table 2: In Vitro Efficacy of this compound on HMGB1 Release and Signaling
| Cell Type | Stimulus | This compound Concentration | Key Findings | Reference |
| RAW 264.7 Macrophages | LPS | 1, 5, 10 mM | Significantly inhibited HMGB1 release in a concentration-dependent manner. | [7] |
| RAW 264.7 Macrophages | LPS | 10 mM | Reduced cytoplasmic translocation of HMGB1 from 29% to 9%. | [10] |
| HK-2 Cells | TNF-α | 2.5 - 25 mM | Attenuated the active secretion of HMGB1 in a dose-dependent manner. | [8] |
| BV2 Microglia | A23187 | 2.5, 5 mM | Blocked A23187-induced HMGB1 secretion. | [3] |
| RAW 264.7 Cells | LPS | Not specified | Inhibited LPS-induced acetylation of HMGB1. | [1] |
Signaling Pathways and Experimental Workflows
HMGB1 Signaling and Inhibition by this compound
The following diagram illustrates the central role of HMGB1 in inflammation and the key points of intervention by this compound.
Caption: HMGB1 signaling pathway and points of inhibition by this compound.
Experimental Workflow: CLP-induced Sepsis Model
This diagram outlines the typical workflow for inducing sepsis in a murine model using cecal ligation and puncture (CLP) and for testing the efficacy of this compound.
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound as an HMGB1 inhibitor.
In Vivo Model: Cecal Ligation and Puncture (CLP)
This is a widely used and clinically relevant model of polymicrobial sepsis.
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
This compound solution
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the abdomen and disinfect with an appropriate antiseptic.
-
Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum and ligate it with a 3-0 silk suture at a point 5.0 mm from the cecal tip, ensuring not to occlude the bowel.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
Immediately after surgery, administer subcutaneous sterile saline (e.g., 1 ml) for fluid resuscitation.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally at specified time points post-CLP.
-
Monitor the animals for survival and clinical signs of sepsis.
-
At predetermined endpoints, collect blood and/or tissues for analysis of HMGB1 and other inflammatory markers.
In Vitro Assay: HMGB1 Release from Macrophages
This protocol describes the stimulation of a macrophage cell line to induce HMGB1 release and the assessment of this compound's inhibitory effect.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for Western blotting or ELISA
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 mM) or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/ml) for 16-24 hours to induce HMGB1 release.
-
Collect the cell culture supernatant.
-
Concentrate the supernatant proteins if necessary.
-
Quantify the amount of HMGB1 in the supernatant using Western blotting or a specific HMGB1 ELISA kit.
Western Blotting for HMGB1
Procedure:
-
Separate proteins from cell culture supernatants or serum samples by SDS-PAGE (e.g., 12% gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HMGB1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Immunofluorescence for HMGB1 Translocation
Procedure:
-
Grow cells on glass coverslips and treat with this compound and/or a stimulus as described in the in vitro assay.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against HMGB1.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the subcellular localization of HMGB1 using a fluorescence microscope.
Conclusion and Future Directions
This compound has consistently demonstrated its potential as a potent inhibitor of HMGB1, a critical late-stage mediator of inflammation. Its multifaceted mechanism of action, targeting both the release and downstream signaling of HMGB1, makes it an attractive therapeutic candidate for a range of inflammatory and ischemic diseases. The quantitative data from numerous preclinical studies provide a strong rationale for its further development.
Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy and safety in more complex, clinically relevant animal models. Additionally, clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from conditions driven by HMGB1-mediated inflammation.[11] This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this compound as a first-in-class HMGB1 inhibitor.
References
- 1. 2.6. Immunofluorescence Analysis of HMGB1 Translocation [bio-protocol.org]
- 2. Cecal Ligation and Puncture (CLP)-Induced Polymicrobial Sepsis [bio-protocol.org]
- 3. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]
- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 5. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
Ethyl Pyruvate: A Modulator of NF-κB Activation - A Technical Guide
Executive Summary: Ethyl pyruvate (EP), a stable derivative of pyruvic acid, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. Its efficacy is largely attributed to its ability to modulate critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound inhibits NF-κB activation, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows involved. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.
Introduction to NF-κB and this compound
The transcription factor NF-κB is a cornerstone of the inflammatory response. In its inactive state, it resides in the cytoplasm, bound to inhibitory proteins known as IκB. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on the NF-κB complex (most commonly the p65/p50 heterodimer), allowing it to translocate to the nucleus and activate the transcription of hundreds of genes, including those for cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is implicated in a host of chronic inflammatory and autoimmune diseases.
This compound is a simple aliphatic ester that offers greater stability in aqueous solutions compared to its parent compound, pyruvate.[2] It has demonstrated significant protective effects in numerous preclinical models of inflammatory conditions, including sepsis, spinal cord injury, and hemorrhagic shock.[3][4] These beneficial effects are strongly linked to its ability to suppress the NF-κB signaling cascade through multiple, distinct mechanisms.[1][4]
Mechanism of Action: How this compound Inhibits NF-κB
This compound exerts its inhibitory effects on the NF-κB pathway at several levels, from upstream signaling events to direct interaction with the NF-κB complex itself.
Upstream Regulation: Targeting the HMGB1/TLR4 Axis
A key mechanism of EP's action involves the inhibition of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule released from necrotic or stressed cells.[5] Extracellular HMGB1 acts as a potent pro-inflammatory cytokine by binding to receptors such as Toll-like Receptor 4 (TLR4).[3][6] The engagement of TLR4 initiates a signaling cascade through the adaptor protein MyD88, which culminates in the activation of the I-κB kinase (IKK) complex and subsequent NF-κB activation.[1][3] this compound has been shown to effectively inhibit the secretion and release of HMGB1, thereby preventing the initiation of this upstream inflammatory cascade.[1][5][7] This action effectively reduces the primary stimulus for NF-κB activation in many inflammatory conditions.
Direct Interaction with the NF-κB p65 Subunit
Perhaps the most critical mechanism is the direct action of this compound on the NF-κB complex itself. Multiple studies have demonstrated that EP does not affect the upstream phosphorylation or degradation of IκBα or IκBβ.[2][8][9] Instead, it acts distally to this step. The primary target is the p65 (RelA) subunit of the NF-κB heterodimer. It is proposed that this compound covalently modifies the p65 subunit at a critical cysteine residue (Cys38).[2][8] This modification sterically hinders the ability of the p65/p50 complex to bind to its consensus DNA sequence in the nucleus, thereby preventing the transcription of target genes.[2][8] This direct targeting of p65's DNA-binding capability represents a precise and effective mode of inhibition.
Inhibition of p65 Nuclear Translocation
In addition to inhibiting DNA binding, some studies also report that this compound can prevent or reduce the translocation of the p65 subunit from the cytoplasm into the nucleus following cellular stimulation.[10][11][12] This suggests that EP may interfere with the nuclear import machinery or alter the p65 protein in a way that masks its nuclear localization signal. While the inhibition of DNA binding appears to be a more consistently reported mechanism, the inhibition of nuclear translocation represents another potential point of control exerted by EP on the NF-κB pathway.[8][10]
Quantitative Effects of this compound on the NF-κB Pathway
The inhibitory effects of this compound have been quantified across various experimental models. The following table summarizes key findings, highlighting the compound's potency and efficacy.
| Model System | Stimulus | EP Concentration / Dosage | Measured Parameter | Observed Effect | Reference(s) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1-10 mM | NF-κB-dependent Luciferase Expression | Dose-dependent inhibition | [8] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10 mM | NF-κB DNA-binding Activity | Decreased activity | [8] |
| Human Endothelial Cells (HUVECs) | IL-1β, LPS, TNF-α | 2.5-10 mM | p65 & p50 Nuclear Translocation | Inhibited translocation | [10] |
| N9 Microglial Cells | LPS + ATP | 10 mM | Phosphorylation of p65 | Reduced phosphorylation | [13] |
| N9 Microglial Cells | LPS + ATP | 10 mM | Nuclear/Cytoplasmic ratio of p65 | Reduced ratio | [13] |
| Traumatic Brain Injury (Rat Model) | Trauma | 75 mg/kg (i.p.) | NF-κB DNA-binding Activity | Markedly inhibited | [5] |
| Traumatic Brain Injury (Rat Model) | Trauma | 75 mg/kg (i.p.) | IL-1β, TNF-α, IL-6 protein levels | Significantly inhibited | [5] |
| Cecal Ligation/Puncture (Mouse Sepsis Model) | Sepsis | 40 mg/kg (i.p.) | Circulating HMGB1 levels | Significantly reduced | [4] |
| HEK293 Cells | TNF-α | 1-10 mM | NF-κB Luciferase Activity | Dose-dependent inhibition (IC50 ~5 mM) | [14] |
Key Experimental Protocols
Verifying the effect of a compound like this compound on NF-κB activation requires a multi-faceted approach using several distinct assays. Detailed below are methodologies for key experiments.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB by using a reporter plasmid where the expression of the luciferase enzyme is driven by a promoter containing multiple NF-κB binding sites.
-
Objective: To measure the effect of this compound on NF-κB-mediated gene transcription.
-
Methodology:
-
Cell Culture & Transfection: Plate cells (e.g., HEK293 or RAW 264.7) in a multi-well plate. Transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Pre-treatment: After 24 hours, pre-incubate the cells with varying concentrations of this compound (e.g., 1-10 mM) or vehicle control for 1-2 hours.[14]
-
Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) to the wells and incubate for a further 4-6 hours.[14]
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. Compare the normalized activity in EP-treated cells to the stimulated control.
-
Immunofluorescence Staining for p65 Nuclear Translocation
This imaging-based assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.
-
Objective: To determine if this compound inhibits the stimulus-induced translocation of p65.
-
Methodology:
-
Cell Culture: Seed adherent cells (e.g., A549, HUVECs) on glass coverslips in a multi-well plate and allow them to attach overnight.[11][15]
-
Treatment & Stimulation: Pre-treat cells with this compound or vehicle for 1 hour, followed by stimulation with an agonist (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 15-60 minutes).[11][16]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.2% Triton X-100 for 10 minutes.[15]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour.[17]
-
Antibody Staining: Incubate with a primary antibody against p65 overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Counterstain: Stain the nuclei with a DNA dye such as DAPI for 5 minutes.
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells per condition using image analysis software.
-
Western Blot for IκBα Degradation
This assay is crucial to confirm that this compound's mechanism is distal to IκBα degradation.
-
Objective: To assess the levels of IκBα protein over time after stimulation, in the presence or absence of this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells to high confluence. Pre-treat with this compound or vehicle for 1 hour.
-
Time Course Stimulation: Stimulate cells with an agonist (e.g., LPS) and harvest cell lysates at various time points (e.g., 0, 15, 30, 60 minutes).[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for IκBα. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Compare the intensity of the IκBα band at each time point. In a typical response, IκBα levels will drop rapidly and then recover. This pattern should not be significantly altered by this compound.[8][11]
-
Downstream Consequences of NF-κB Inhibition
By inhibiting the activation and function of NF-κB, this compound effectively suppresses the expression of a wide array of pro-inflammatory genes. This leads to a measurable decrease in the production and release of key inflammatory mediators, including:
-
Pro-inflammatory Cytokines: TNF-α, Interleukin-1β (IL-1β), and IL-6.[5]
-
Chemokines: IL-8 and others that are responsible for recruiting immune cells to sites of inflammation.[10]
-
Enzymes: Inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key inflammatory molecule.[8][9]
The net effect is a powerful dampening of the inflammatory response, which underlies the protective effects observed for this compound in various disease models.[5][18]
Conclusion and Future Directions
This compound is a multi-faceted inhibitor of the NF-κB signaling pathway. It acts both at upstream checkpoints by preventing the release of the alarmin HMGB1 and through a more direct mechanism involving the covalent modification of the p65 subunit, which inhibits its ability to bind DNA.[3][8] This dual action makes it a highly effective anti-inflammatory agent. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers to further investigate its properties. Future research should focus on translating the robust preclinical findings into clinical settings, exploring its potential in treating human inflammatory diseases, and further elucidating its interactions with other cellular signaling pathways. The development of more specific derivatives and targeted delivery systems could further enhance its therapeutic index.
References
- 1. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 2. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces acute lung damage following trauma and hemorrhagic shock via inhibition of NF-κB and HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound modulates acute inflammatory reactions in human endothelial cells in relation to the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition by this compound of the nuclear translocation of nuclear factor-kappaB in cultured lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of this compound in vitro with NF-κB subunits, RelA and p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of p65 nuclear localization and chromatin states by compressive force - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Pyruvate: A Potent Modulator of Immune Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl pyruvate (EP), a stable derivative of pyruvic acid, has emerged as a promising immunomodulatory agent with significant therapeutic potential in a range of inflammatory conditions. As a key intermediate in cellular metabolism, its esterified form offers enhanced stability and cell permeability, allowing for effective modulation of critical inflammatory pathways. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, its effects on various immune cells, and detailed experimental protocols for its investigation.
Core Mechanisms of Action
This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily by targeting key signaling molecules and pathways involved in the inflammatory cascade.
Inhibition of High Mobility Group Box 1 (HMGB1)
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the release and activity of High Mobility Group Box 1 (HMGB1), a potent pro-inflammatory cytokine.[1][2][3] HMGB1 is a late mediator of inflammation, and its inhibition by this compound has been shown to improve survival in preclinical models of sepsis even when administered after the initial cytokine storm.[1][2] this compound has been demonstrated to prevent the nuclear-to-cytoplasmic translocation of HMGB1 in macrophages, a critical step for its secretion.[4]
Modulation of the NF-κB Signaling Pathway
This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[5] It has been shown to directly target the p65 subunit of NF-κB, thereby preventing its DNA binding activity and subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] This inhibition of NF-κB activation is a key contributor to the broad anti-inflammatory effects of this compound.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. This compound has been identified as an inhibitor of the NLRP3 inflammasome.[7] It can suppress NLRP3 inflammasome activation, leading to reduced secretion of IL-1β and IL-18 and a decrease in pyroptotic cell death.[7] This inhibitory effect is particularly relevant in conditions characterized by excessive inflammasome activation, such as sepsis and autoinflammatory diseases.
Effects on Immune Cells
This compound modulates the function of various immune cells, contributing to its overall immunoregulatory profile.
Macrophages
Macrophages are key players in both initiating and resolving inflammation. This compound influences macrophage polarization, generally promoting a shift from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. This is characterized by a decrease in the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and an increase in the release of the anti-inflammatory cytokine IL-10.[8]
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating adaptive immune responses. This compound has been shown to induce a tolerogenic phenotype in DCs. This is characterized by the downregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II, leading to a reduced capacity to activate T cells.[9]
T Cells
This compound has a notable impact on T cell differentiation and function. It has been shown to promote the proliferation and suppressive function of regulatory T cells (Tregs), a subset of T cells that are crucial for maintaining immune tolerance and preventing autoimmunity.[10][11] This effect on Tregs is a significant aspect of its therapeutic potential in autoimmune diseases.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Sepsis Model
| Parameter | Control Group | This compound-Treated Group | Reference |
| Survival Rate (CLP Model) | 30% | 88% | [1][2][3] |
| Serum HMGB1 (ng/mL) | 167 ± 13 | 88 ± 20 | [3] |
| Plasma TNF-α (pg/mL) | Significantly elevated | Significantly reduced | [8] |
| Plasma IL-6 (pg/mL) | Significantly elevated | Significantly reduced | [8] |
| Plasma IL-1β (pg/mL) | Significantly elevated | Significantly reduced | [8] |
| Plasma IL-10 (pg/mL) | Significantly reduced | Significantly increased | [8] |
Table 2: In Vitro Effects of this compound on Macrophages and Dendritic Cells
| Cell Type | Parameter | Control | This compound | Reference |
| RAW 264.7 Macrophages | TNF-α Release (EC50) | - | 3.4 mM | [3] |
| Bone Marrow-Derived DCs | CD86 Expression (MFI) | High | Reduced | [9] |
| Bone Marrow-Derived DCs | MHC Class II Expression (MFI) | High | Reduced | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.[12][13][14]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and needle holder
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Sterile saline
-
This compound solution (e.g., 40 mg/kg in Ringer's lactate)
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and sterilize the area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a point 5-10 mm from the distal end, ensuring not to occlude the bowel.
-
Puncture the ligated cecal stump once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures or surgical clips.
-
Administer fluid resuscitation with sterile saline (e.g., 1 mL subcutaneously).
-
Administer this compound or vehicle control intraperitoneally at specified time points post-surgery (e.g., immediately after and at 6, 12, and 24 hours).
-
Monitor the animals for signs of sepsis and record survival over a period of 7-10 days.
In Vitro Macrophage Polarization
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to M1 and M2 phenotypes, allowing for the assessment of this compound's effect on this process.[15][16]
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization
-
IL-4 and IL-13 for M2 polarization
-
This compound
-
6-well tissue culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.
-
After 7 days, plate the BMDMs in 6-well plates at a density of 1 x 10^6 cells/well.
-
To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
To test the effect of this compound, pre-treat the cells with various concentrations of this compound for 1 hour before adding the polarizing stimuli.
-
After 24 hours of incubation, collect the cell culture supernatants to measure cytokine production (e.g., TNF-α, IL-6 for M1; IL-10 for M2) by ELISA.
-
Harvest the cells for analysis of M1/M2 markers (e.g., iNOS, CD86 for M1; Arg1, CD206 for M2) by qPCR or flow cytometry.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor in response to stimuli and the inhibitory effect of this compound.[17][18][19][20][21]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
LPS or TNF-α as a stimulus
-
This compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) or TNF-α (20 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound directly inhibits NF-κB p65 DNA binding in the nucleus.
Caption: this compound inhibits HMGB1 release and NLRP3 inflammasome activation.
Caption: Workflow for evaluating this compound's efficacy in a CLP sepsis model.
Conclusion
This compound is a versatile immunomodulatory agent with a well-defined mechanism of action that involves the inhibition of key pro-inflammatory pathways, including HMGB1, NF-κB, and the NLRP3 inflammasome. Its ability to modulate the function of critical immune cells such as macrophages, dendritic cells, and T cells underscores its potential as a therapeutic for a wide range of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound.
References
- 1. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. pnas.org [pnas.org]
- 4. This compound decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates formalin-induced inflammatory nociception by inhibiting neuronal ERK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maturation of Dendritic Cells Is Accompanied by Rapid Transcriptional Silencing of Class II Transactivator (Ciita) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 17. bowdish.ca [bowdish.ca]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for Ethyl Pyruvate Treatment in Murine Selsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ethyl pyruvate (EP) in established mouse models of sepsis. This compound, a stable derivative of pyruvic acid, has demonstrated significant therapeutic potential in preclinical sepsis studies by attenuating systemic inflammation, reducing organ damage, and improving survival rates.[1][2][3] This document outlines the methodologies for two widely used sepsis models—Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration—and provides protocols for EP treatment and subsequent evaluation of its efficacy.
I. Overview of this compound in Sepsis
This compound is a promising experimental therapeutic agent for sepsis.[3] Its protective effects are attributed to its anti-inflammatory, antioxidant, and energy-metabolizing properties.[1][4] Studies have shown that EP can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[1] Furthermore, EP has been shown to inhibit the release of the late-stage sepsis mediator, High Mobility Group Box 1 (HMGB1), a critical factor in sepsis-induced lethality.[2][5] The underlying mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB and p38 MAPK, and the inhibition of the NLRP3 inflammasome.[3][5][6]
II. Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in mouse models of sepsis.
Table 1: this compound Dosage and Survival Rates in Sepsis Models
| Sepsis Model | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Treatment Timing | Survival Rate (EP vs. Control) | Reference |
| CLP | BALB/c | 40 | i.p. | 24 and 30 h post-CLP | 88% vs. 30% | [5] |
| CLP | Not Specified | 75 | i.p. | Immediately post-CLP | Significantly improved | [1] |
| LPS | BALB/c | 40 | i.p. | 30 min pre-LPS | 90% vs. 25% | [5] |
| LPS-induced ALI | Not Specified | 100 | i.p. | Immediately pre-LPS | Significantly protected | [7] |
Table 2: Effect of this compound on Inflammatory Cytokines in Sepsis
| Sepsis Model | Cytokine | Effect of EP Treatment | Reference |
| CLP | IL-1β, TNF-α, IL-6 | Significantly inhibited | [1] |
| CLP | IL-10 | Increased | [1] |
| LPS | TNF-α, HMGB1 | Significantly attenuated | [5] |
| LPS | IL-1β, IL-6 | Significantly decreased | [5] |
| LPS-induced ALI | TNF-α, IL-1β, IL-6, HMGB1 | Significantly inhibited | [7] |
III. Experimental Protocols
A. Sepsis Induction Protocols
Two common and well-validated methods for inducing sepsis in mice are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection.
1. Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human peritonitis.[8] The procedure involves a laparotomy, ligation of the cecum to induce ischemia, and puncture to allow fecal contents to leak into the peritoneal cavity, leading to polymicrobial infection.[9][10]
Materials:
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 2-0 silk)[13]
-
70% ethanol and betadine solution[9]
-
Pre-warmed 0.9% saline for resuscitation[9]
-
Analgesics (e.g., buprenorphine)[9]
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and disinfect the area with betadine followed by 70% ethanol.[9]
-
Make a 1 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[13]
-
Exteriorize the cecum with non-crushing forceps.[13]
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.[9]
-
Puncture the cecum once or twice with a needle. The size of the needle will influence the severity of the resulting sepsis.[9][12]
-
Gently squeeze the cecum to express a small amount of fecal material.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall and skin with sutures or clips.[9]
-
Resuscitate the mouse by administering 1 ml of pre-warmed saline subcutaneously.[9]
-
Administer post-operative analgesia as per institutional guidelines.
-
For sham-operated controls, perform the same procedure without ligation and puncture of the cecum.[1]
2. Lipopolysaccharide (LPS) Endotoxemia Model
The LPS model involves the intraperitoneal injection of LPS, a major component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response.[14][15] This model is highly reproducible and useful for studying the acute inflammatory phase of sepsis.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., 0111:B4)[5]
-
Sterile, pyrogen-free saline
Procedure:
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.
-
Administer a single intraperitoneal (i.p.) injection of LPS to the mice. A lethal dose (LD) of 75 (LD75) is often used to study mortality, with doses typically around 5 mg/kg.[5] Sublethal doses (e.g., 2 mg/kg) can be used to study inflammatory responses without high mortality.[16]
-
Control mice should receive an i.p. injection of an equivalent volume of sterile saline.[11]
B. This compound Treatment Protocol
Materials:
-
This compound (EP)
-
Ringer's lactate solution or sterile saline
Procedure:
-
Prepare the this compound solution by dissolving it in Ringer's lactate or sterile saline to the desired concentration.
-
The typical effective dose of EP ranges from 40 mg/kg to 100 mg/kg.[5][7]
-
Administer the EP solution via intraperitoneal (i.p.) injection.
-
Timing of Administration:
-
Pre-treatment: Administer EP as early as 30 minutes before sepsis induction (e.g., LPS injection).[5]
-
Post-treatment: EP has been shown to be effective even when administered up to 24 hours after the onset of sepsis in the CLP model.[2][5] For delayed treatment, repeated doses may be necessary (e.g., at 24, 30, 48, and 54 hours post-CLP).[5]
-
-
The vehicle control group should receive an equivalent volume of Ringer's lactate or saline.
IV. Visualization of Pathways and Workflows
A. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of sepsis.
Caption: Experimental workflow for sepsis treatment.
B. Signaling Pathways Modulated by this compound in Sepsis
This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the production of inflammatory mediators. The diagram below illustrates the inhibitory effects of EP on the NF-κB and p38 MAPK pathways, as well as the NLRP3 inflammasome.
References
- 1. This compound protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel treatment for sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound protects against sepsis-associated encephalopathy through inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces mortality in an endotoxin-induced severe acute lung injury mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 12. Cecal ligation and puncture (CLP) in mice [bio-protocol.org]
- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Pyruvate in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl pyruvate in preclinical studies of ischemia-reperfusion injury (IRI). This compound, a stable derivative of pyruvic acid, has demonstrated significant protective effects across various organ systems by mitigating the inflammatory and apoptotic cascades triggered by IRI.[1][2] This document outlines its mechanism of action, key signaling pathways, and detailed protocols for its application in experimental settings.
Mechanism of Action
This compound exerts its protective effects through a multi-targeted mechanism, primarily centered on its anti-inflammatory and antioxidant properties.[2][3] A key action is the inhibition of the release and activity of High Mobility Group Box 1 (HMGB1), a critical damage-associated molecular pattern (DAMP) molecule that triggers a potent inflammatory response upon its release from necrotic cells.[4][5] By suppressing HMGB1, this compound effectively dampens the downstream inflammatory cascade.[6]
Furthermore, this compound has been shown to:
-
Inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[5][7]
-
Suppress the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines IL-1β and IL-18.[8][9]
-
Reduce oxidative stress by scavenging reactive oxygen species (ROS).[3][8]
-
Inhibit apoptosis by modulating the expression of Bcl-2 family proteins.[10][11]
-
Potentially modulate the JAK/STAT signaling pathway, further contributing to its anti-inflammatory effects.[12]
Signaling Pathways
The protective effects of this compound in ischemia-reperfusion injury are mediated through the modulation of several key signaling pathways. Below are diagrams illustrating these pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound in IRI.
Table 1: Dosage and Administration of this compound in Animal Models of IRI
| Organ Injury Model | Animal Species | Dosage (mg/kg) | Route of Administration | Timing of Administration | Reference |
| Myocardial | Rat | 50 | Intraperitoneal | 1 hour before ischemia or upon reperfusion | [7][8] |
| Myocardial (Hyperglycemic) | Rat | 50 | Intraperitoneal | Upon reperfusion | [6] |
| Hepatic | Mouse | 20, 40, 80 | Intraperitoneal | 1 hour before ischemia | [10][11] |
| Renal (Hyperglycemic) | Rat | 50 | Intraperitoneal | 1 hour before ischemia or upon reperfusion | [13] |
| Cerebral | Rat | 50 | Intraperitoneal | 1 hour after carotid artery clamping | [14] |
| Mesenteric | Mouse | 17, 50, 150 | Intravenous | 55 minutes after the start of ischemia | [15] |
| Traumatic Brain Injury | Rat | 75 | Intraperitoneal | 5 min, 1, and 6 hours after TBI | [5] |
Table 2: Protective Effects of this compound in IRI
| Organ Injury Model | Key Findings | Quantitative Outcome | Reference |
| Myocardial | Reduced infarct size | 34% reduction (pretreatment), 31% reduction (posttreatment) | [8] |
| Myocardial | Improved cardiac function, reduced inflammatory cytokines | Significant improvement in cardiac function and decrease in TNF-α and IL-1β | [7] |
| Myocardial (Hyperglycemic) | Reduced infarct size | 36% reduction in infarct size | [6] |
| Hepatic | Ameliorated liver injury | Significant reduction in serum ALT and AST with 80 mg/kg dose | [10][11] |
| Hepatic | Decreased apoptosis and autophagy markers | Significant decrease in Bax, Beclin-1, and LC3 with 80 mg/kg dose | [10][11] |
| Cerebral | Reduced neuronal degeneration | Significantly lower percentage of degenerative neurons | [14] |
| Mesenteric | Ameliorated mucosal hyperpermeability | Significant reduction with 50 and 150 mg/kg doses | [15] |
Experimental Protocols
Below are detailed protocols for inducing IRI and administering this compound in common animal models.
Myocardial Ischemia-Reperfusion Injury Model (Rat)
This protocol is adapted from studies investigating the cardioprotective effects of this compound.[7][8]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A newly discovered compound against ischemia-reperfusion injury in multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves skin flap survival after ischaemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates myocardial ischemia-reperfusion injury exacerbated by hyperglycemia via retained inhibitory effect on HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of this compound against Myocardial Ischemia Reperfusion Injury through Regulations of ROS-Related NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Ameliorates Hepatic Ischemia-Reperfusion Injury by Inhibiting Intrinsic Pathway of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates hepatic ischemia-reperfusion injury by inhibiting intrinsic pathway of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound has an anti-inflammatory effect by inhibiting ROS-dependent STAT signaling in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is renoprotective against ischemia-reperfusion injury under hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of this compound and N-acetylcysteine on ischemia-reperfusion injury in an experimental model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-dependent effects of this compound in mice subjected to mesenteric ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Pyruvate: A Promising Therapeutic Agent for Experimental Autoimmune Encephalomyelitis
Application Notes and Protocols for Researchers
Introduction
Ethyl pyruvate, a stable derivative of pyruvic acid, has emerged as a potent therapeutic agent in various preclinical models of inflammatory diseases. Its established anti-inflammatory, antioxidant, and anti-apoptotic properties make it a compelling candidate for the treatment of autoimmune disorders.[1][2] Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for human multiple sclerosis, is characterized by inflammatory demyelination of the central nervous system (CNS).[3][4] Recent studies have demonstrated that this compound can significantly ameliorate the clinical severity of EAE by modulating the autoimmune response at multiple levels.[3][5][6]
These application notes provide a comprehensive overview of the use of this compound in EAE research, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies. This document is intended to serve as a valuable resource for researchers in immunology, neurobiology, and drug development.
Mechanism of Action
This compound exerts its therapeutic effects in EAE through a multi-faceted mechanism, primarily centered on the inhibition of the pro-inflammatory cytokine, High Mobility Group Box 1 (HMGB1).[3][7] HMGB1, when released into the extracellular space, acts as a danger-associated molecular pattern (DAMP) and promotes inflammatory responses.[7] this compound has been shown to inhibit the release and expression of HMGB1 from macrophages and microglia in the CNS.[3][7][8]
The key mechanistic actions of this compound in EAE include:
-
Reduction of CNS Inflammation: this compound treatment leads to a significant reduction in inflammatory infiltrates within the CNS.[3][8] This includes a decrease in the number of activated macrophages/microglia (ED1+/Iba1+) and proliferating astrocytes (GFAP+).[3][5]
-
Modulation of T-cell Responses: this compound influences the differentiation and function of encephalitogenic T cells. It has been shown to reduce the number of activated T cells and antigen-presenting cells.[3] Furthermore, it curtails the expression of Th1 and Th17-related molecules, which are key drivers of EAE pathology.[3][8]
-
Gut-associated Lymphoid Tissue (GALT) Modulation: The anti-encephalitogenic effects of this compound are also linked to its ability to reduce the inflammatory immune response within the GALT, suggesting a systemic immunomodulatory effect.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in EAE models.
Table 1: Effects of this compound on EAE Clinical Score and CNS Pathology
| Parameter | Animal Model | Treatment Protocol | Control Group (EAE) | This compound-Treated Group | Reference |
| Maximum Clinical Score | Dark Agouti Rats | 50 mg/kg/day, i.p., from day 7 post-immunization | 3.5 ± 0.2 | 1.8 ± 0.3 | [3] |
| **CNS Inflammatory Infiltrates (cells/mm²) ** | Dark Agouti Rats | 50 mg/kg/day, i.p., from day 7 post-immunization | 150 ± 25 | 60 ± 15 | [3] |
| Activated Macrophages/Microglia (ED1+/Iba1+) | Dark Agouti Rats | 50 mg/kg/day, i.p., from day 7 post-immunization | High expression | Reduced expression | [3][5] |
| Proliferating Astrocytes (GFAP+) | Dark Agouti Rats | 50 mg/kg/day, i.p., from day 7 post-immunization | High expression | Reduced expression | [3][5] |
Table 2: Immunomodulatory Effects of this compound in EAE
| Parameter | Tissue/Cell Type | Treatment Protocol | Control Group (EAE) | This compound-Treated Group | Reference |
| HMGB1 Expression in Macrophages/Microglia | CNS | 50 mg/kg/day, i.p. | High | Reduced | [3][8] |
| Activated T-cells | Mesenteric Lymph Nodes & Peyer's Patches | 50 mg/kg/day, i.p. | Increased numbers | Reduced numbers | [3] |
| Antigen-Presenting Cells | Mesenteric Lymph Nodes & Peyer's Patches | 50 mg/kg/day, i.p. | Increased numbers | Reduced numbers | [3] |
| Th1/Th17-related Molecules | Mesenteric Lymph Nodes & Peyer's Patches | 50 mg/kg/day, i.p. | Upregulated | Downregulated | [3] |
| IL-17 Production | CNS infiltrating cells | Not specified | High | Reduced | [8] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[4][9]
Materials:
-
MOG 35-55 peptide (e.g., from Hooke Laboratories)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., from Hooke Laboratories)
-
Pertussis toxin (PTX) (e.g., from Hooke Laboratories)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. The final concentration of MOG 35-55 should be 1 mg/mL and M. tuberculosis at 4 mg/mL. Ensure a stable emulsion is formed by vigorous mixing.
-
Immunization (Day 0):
-
Pertussis Toxin Administration:
-
Clinical Scoring:
Administration of this compound
Materials:
-
This compound
-
Ringer's solution or sterile PBS
-
Syringes and needles (27G)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in Ringer's solution or PBS to the desired concentration. A common dosage used in EAE studies is 50 mg/kg.[10]
-
Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
The treatment can be initiated either prophylactically (from the day of immunization) or therapeutically (after the onset of clinical signs, e.g., day 7 post-immunization). Daily administration is typical.[4]
-
The control group should receive an equivalent volume of the vehicle (Ringer's solution or PBS).
-
Histological Analysis of CNS Tissue
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination)
-
Primary antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia/macrophages, anti-GFAP for astrocytes)
-
Secondary antibodies and detection reagents
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.
-
Embed the tissues in OCT compound and freeze.
-
-
Sectioning and Staining:
-
Cut 10-20 µm thick sections using a cryostat.
-
Mount the sections on microscope slides.
-
Perform standard Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining to assess inflammation and demyelination, respectively.
-
For immunohistochemistry, follow standard protocols for antigen retrieval, blocking, primary and secondary antibody incubation, and signal detection.
-
-
Analysis:
-
Quantify the extent of inflammatory cell infiltration and demyelination using a scoring system or image analysis software.
-
Count the number of Iba1+ and GFAP+ cells in defined regions of the CNS.
-
Flow Cytometric Analysis of Immune Cells
Materials:
-
Spleen, lymph nodes, or CNS tissue
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD4, CD8, CD11b, CD45, FoxP3, IFN-γ, IL-17)
-
Flow cytometer
Procedure:
-
Single-cell Suspension Preparation:
-
Spleen and Lymph Nodes: Mechanically dissociate the tissues through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells from the spleen using a lysis buffer.
-
CNS: Perfuse the mice with PBS to remove peripheral blood. Mince the brain and spinal cord and digest with an enzymatic solution (e.g., collagenase/DNase). Isolate mononuclear cells using a density gradient centrifugation (e.g., Percoll).
-
-
Cell Staining:
-
Wash the cells and stain for surface markers with fluorescently conjugated antibodies.
-
For intracellular cytokine staining, stimulate the cells in vitro with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate, ionomycin, and a protein transport inhibitor) for 4-6 hours.
-
Fix and permeabilize the cells before staining with antibodies against intracellular cytokines.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages and absolute numbers of different immune cell populations.
-
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-encephalitogenic effects of this compound are reflected in the central nervous system and the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Tolerogenic Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Dose-dependent effects of this compound in mice subjected to mesenteric ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethyl Pyruvate in Neuroinflammation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl pyruvate, a stable derivative of pyruvic acid, has emerged as a promising therapeutic agent in preclinical studies for a variety of conditions characterized by inflammation and cellular injury. Its lipophilic nature allows for enhanced cell membrane permeability, making it an effective scavenger of reactive oxygen species and a modulator of inflammatory pathways. These application notes provide a comprehensive overview of the effective dosages, experimental protocols, and underlying mechanisms of action of this compound in the context of neuroinflammation research.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various in vivo and in vitro models of neuroinflammation.
Table 1: Effective Dosages of this compound in In Vivo Neuroinflammation Models
| Animal Model | Species | Route of Administration | Effective Dosage Range | Key Findings |
| Traumatic Brain Injury (TBI) | Rat | Intraperitoneal (i.p.) | 30 - 75 mg/kg | Improved neurological outcomes, reduced lesion volume, and suppressed microglial activation.[1][2] |
| Traumatic Brain Injury (TBI) | Rat | Intraperitoneal (i.p.) | 40 mg/kg | Decreased microglia density and attenuated deficits in mitochondrial cytochrome oxidase.[3] |
| Spinal Cord Injury (SCI) | Rat | Intraperitoneal (i.p.) | 0.215 - 0.646 mmol/kg/day | Inhibited astrogliosis and neuroinflammation, and promoted neuron survival.[4] A dose of 0.431 mmol/kg/day was found to be particularly effective.[4] |
| Hypoxic-Ischemic (H-I) Brain Injury | Rat (Neonatal) | Intraperitoneal (i.p.) | 30 - 250 mg/kg | Significantly reduced brain tissue loss, with maximal protection observed at 50 mg/kg.[5] |
| Cerebral Ischemia (MCAO) | Rat | Intraperitoneal (i.p.) | 500 mg/kg | Reduced infarct volume when administered before reperfusion.[6] |
| Huntington's Disease Model (3-NP induced) | Mouse | Intraperitoneal (i.p.) | 5 - 40 mg/kg/day | Attenuated neurological impairment and striatal neuronal loss in a dose-dependent manner.[7] |
Table 2: Effective Concentrations of this compound in In Vitro Neuroinflammation Models
| Cell Type | Model | Effective Concentration Range | Key Findings |
| Primary Microglia (Rat) | LPS Stimulation | 0.3 - 3.0 mM | Dose-dependent reduction in the release of TNF-α, IL-1β, and IL-6.[2] |
| N9 Microglial Cells | LPS + ATP Stimulation | 10 mM | Suppressed NLRP3 inflammasome activation and pyroptotic cell death.[8][9] |
| BV2 Microglial Cells | LPS Stimulation | 5 mmol/L | Suppressed activation and release of nitric oxide and pro-inflammatory cytokines.[10][11] |
| Astrocytes (Rat) | Scratch-Wound Model | 10 - 15 mM | Ameliorated injury-induced hypertrophy and proliferation.[4] |
| Organotypic Hippocampal Slice Cultures | NMDA-induced excitotoxicity | 0.84 - 84 µmol/L | Significantly reduced neurodegeneration.[12][13] |
Experimental Protocols
Traumatic Brain Injury (TBI) Model in Rats
Objective: To assess the neuroprotective effects of this compound following controlled cortical impact (CCI) injury.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Stereotaxic frame
-
CCI device
-
This compound (Sigma-Aldrich)
-
Ringer's solution
-
Surgical tools
-
Suturing material
Procedure:
-
Anesthetize the rat with 4% isoflurane and maintain at 1.5-2.5% during surgery.
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the right parietal cortex.
-
Induce a moderate TBI using a CCI device with a 2.0 mm impact depth.[3]
-
Suture the scalp incision.
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle (Ringer's solution) at specified time points post-injury (e.g., 15 minutes, and then at 12, 24, 36, 48, and 60 hours).[2]
-
Monitor the animal's recovery and perform behavioral assessments (e.g., foot-fault tests, Morris water maze) at various time points post-injury.[2]
-
At the end of the experiment, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., lesion volume, immunohistochemistry for inflammatory markers).[2]
In Vitro Microglial Activation Assay
Objective: To determine the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Primary rat microglial cells or N9/BV2 microglial cell lines
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (Sigma-Aldrich)
-
Reagents for assessing inflammation (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)
Procedure:
-
Culture microglial cells in standard conditions.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.3, 1.0, 3.0 mM) for 1 hour.[2]
-
Stimulate the cells with LPS (e.g., 100 ng/mL or 1 µg/mL) to induce an inflammatory response.[2][9]
-
For NLRP3 inflammasome activation studies, a secondary stimulus like ATP (e.g., 5 mM) can be added for the final hour of incubation.[9]
-
After a specified incubation period (e.g., 16-24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.[2]
-
Assess nitric oxide production using the Griess reagent.
-
Cell lysates can be used for Western blot analysis of inflammatory signaling proteins (e.g., NF-κB, p-STAT).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of Pro-inflammatory Signaling Pathways by this compound
Caption: this compound inhibits multiple pro-inflammatory signaling pathways.
This compound has been shown to inhibit the High-Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/NF-κB signaling pathway.[1][14] By doing so, it suppresses the nuclear translocation of NF-κB, a key transcription factor for numerous pro-inflammatory genes.[5] This leads to a reduction in the expression of inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.[2][4] Additionally, this compound can inhibit the JAK-STAT signaling pathway, which is also crucial for the transcription of inflammatory genes.[4] More recently, it has been demonstrated to suppress the activation of the NLRP3 inflammasome in microglia.[8][9]
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a model of neuroinflammation.
Caption: A typical workflow for neuroinflammation studies with this compound.
Conclusion: this compound demonstrates significant therapeutic potential in mitigating neuroinflammation across a range of preclinical models. The effective dosage is dependent on the specific model and experimental conditions. The protocols and data presented herein provide a valuable resource for researchers designing studies to further investigate the neuroprotective and anti-inflammatory properties of this compound. Future research should continue to explore optimal dosing strategies, therapeutic windows, and the full spectrum of its molecular mechanisms.
References
- 1. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Blood–Brain Barrier Damage and Improves Long‐term Neurological Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. This compound promotes spinal cord repair by ameliorating the glial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against hypoxic-ischemic brain injury via anti-cell death and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate protects against experimental stroke via an anti-inflammatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound Attenuates Microglial NLRP3 Inflammasome Activation via Inhibition of HMGB1/NF-κB/miR-223 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Inhibition of the cerebral ischemic injury by this compound with a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound does not require microglia for mediating neuroprotection after excitotoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound does not require microglia for mediating neuroprotection after excitotoxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Ethyl Pyruvate in Apoptosis and Cell Death Research
Introduction
Ethyl pyruvate (EP), a stable derivative of the endogenous metabolite pyruvate, has emerged as a significant research tool in the study of apoptosis and cell death.[1][2] Its multifaceted properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, make it a valuable compound for investigating cellular demise mechanisms.[1][3] EP is known to scavenge reactive oxygen species (ROS), inhibit the release of the pro-inflammatory mediator High Mobility Group Box 1 (HMGB1), and modulate key signaling pathways involved in programmed cell death.[1][4][5][6] These application notes provide an overview of EP's mechanisms, quantitative data on its use, and detailed protocols for its application in apoptosis research.
Mechanisms of Action in Apoptosis
This compound exerts its influence on apoptotic pathways through several key mechanisms, primarily centered around its ability to mitigate oxidative stress and inflammation, which are potent triggers of apoptosis.
-
Antioxidant Activity : As a potent ROS scavenger, this compound can protect cells from oxidative damage, a common initiator of the intrinsic apoptotic pathway.[4][7] By reducing intercellular ROS, EP helps maintain the mitochondrial transmembrane potential, preventing the release of cytochrome c and subsequent activation of caspases.[8][9]
-
Inhibition of HMGB1 Release : HMGB1 is a damage-associated molecular pattern (DAMP) molecule released by necrotic or stressed cells that can trigger inflammation and apoptosis.[5][10] this compound has been shown to inhibit the release of HMGB1, thereby downregulating inflammatory cascades that contribute to cell death.[1][6][11]
-
Modulation of NF-κB Signaling : The transcription factor NF-κB plays a complex role in apoptosis. This compound can inhibit the activation of the NF-κB pathway, which is often triggered by inflammatory stimuli and HMGB1.[10][12][13] This inhibition prevents the transcription of pro-inflammatory and pro-apoptotic genes.[12][14]
-
Regulation of Bcl-2 Family Proteins : this compound can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][4] Studies have shown that EP treatment increases the expression of anti-apoptotic Bcl-2 while decreasing the expression of pro-apoptotic Bax, thus shifting the cellular balance towards survival.[4][15]
-
Inhibition of Caspase Activation : The ultimate executioners of apoptosis are caspases. By acting on upstream pathways, this compound leads to a reduction in the activation of key caspases, such as caspase-3.[4][15][16] This is often observed as a decrease in the levels of cleaved caspase-3.[4][17]
The signaling cascade below illustrates the primary mechanisms by which this compound inhibits apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits proliferation and induces apoptosis of hepatocellular carcinoma via regulation of the HMGB1-RAGE and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic and myocardial protective effects of this compound after regional ischaemia/reperfusion myocardial damage in an in vivo rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces necrosis-to-apoptosis switch and inhibits high mobility group box protein 1 release in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits HMGB1 Phosphorylation and Release by Chelating Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic and myocardial protective effects of this compound after regional ischaemia/reperfusion myocardial damage in an in vivo rat model | SMJ [smj.org.sg]
- 8. This compound protects PC12 cells from dopamine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Hepatic Ischemia-Reperfusion Injury by Inhibiting Intrinsic Pathway of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Directly Attenuates Active Secretion of HMGB1 in Proximal Tubular Cells via Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 14. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-apoptotic and myocardial protective effects of this compound after regional ischaemia/reperfusion myocardial damage in an in vivo rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound prevents from chronic cerebral hypoperfusion via preserving cognitive function and decreasing oxidative stress, caspase 3 activation and IL-1β level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Pyruvate: A Potent Modulator of Cytokine Production in Inflammatory Responses
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ethyl pyruvate (EP), a stable derivative of pyruvic acid, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. Its ability to modulate the production of key cytokines involved in the inflammatory cascade has garnered significant interest in the fields of immunology, pharmacology, and drug development. These application notes provide a comprehensive overview of the effects of this compound on cytokine production, detailing its mechanisms of action and providing standardized protocols for its investigation in both in vitro and in vivo models.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by targeting critical signaling pathways that regulate the expression of cytokine genes. The two primary pathways modulated by this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines. This compound has been shown to inhibit NF-κB activation through a direct interaction with the p65 subunit.[1][2] It is suggested that this compound covalently modifies a cysteine residue on the p65 subunit, thereby inhibiting its ability to bind to DNA and initiate the transcription of target genes.[1][2] This targeted inhibition occurs without affecting the degradation of the inhibitory IκB proteins, indicating a specific action on the p65 subunit itself.
DOT Script for NF-κB Signaling Pathway
Caption: this compound's modulation of the NF-κB signaling pathway.
Attenuation of the MAPK Signaling Pathway
The MAPK signaling pathway, which includes p38 and ERK1/2, is another crucial regulator of inflammatory cytokine production. This compound has been demonstrated to inhibit the phosphorylation of p38 and ERK1/2 in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition of MAPK activation contributes to the overall reduction in the expression of pro-inflammatory cytokines.
Data Presentation: Quantitative Effects of this compound on Cytokine Production
The following tables summarize the quantitative data on the effects of this compound on the production of key pro- and anti-inflammatory cytokines.
| Table 1: In Vitro Effects of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages (RAW 264.7) | |||
| Cytokine | This compound Concentration | Inhibition of Protein Release (%) | Inhibition of mRNA Expression |
| TNF-α | EC50 = 3.4 mM | 50% | Dose-dependent decrease |
| IL-6 | 10 mM | Significant dose-dependent decrease | Dose-dependent decrease |
| IL-1β | 10 mM | Significant decrease | Not specified |
| Table 2: In Vitro Effects of this compound on Anti-inflammatory Cytokine Production in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs) | ||
| Cytokine | This compound Concentration | Effect on Production |
| IL-10 | 10 mM | Upregulation of mRNA and protein |
| Table 3: In Vivo Effects of this compound on Plasma Cytokine Levels in a Murine Sepsis Model (Cecal Ligation and Puncture) | ||
| Cytokine | This compound Treatment | Effect on Plasma Levels |
| TNF-α | 40 mg/kg | Significant decrease |
| IL-6 | 40 mg/kg | Significant decrease |
| IL-1β | 40 mg/kg | Significant decrease |
| IL-10 | 75 mg/kg | Increased levels |
Note: The quantitative data presented is a synthesis of findings from multiple studies and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on cytokine production in both in vitro and in vivo settings.
DOT Script for Experimental Workflow
Caption: General experimental workflow for investigating this compound's effects.
Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Production in Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 96-well plates at a density of 1-2 x 105 cells/well and allow them to adhere overnight.[3]
2. Treatment and Stimulation:
- The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 mM).
- Incubate for 1 hour.
- Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to stimulate the cells.[3] Include a vehicle control (no this compound) and an unstimulated control (no LPS).
3. Incubation and Sample Collection:
- Incubate the plates for 24 hours at 37°C.
- After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.
- For mRNA analysis, lyse the cells directly in the wells using a suitable lysis buffer.
4. Cytokine Measurement:
- Measure the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercially available ELISA kits or a cytometric bead array (CBA) according to the manufacturer's instructions.
5. mRNA Expression Analysis:
- Extract total RNA from the cell lysates.
- Perform reverse transcription to synthesize cDNA.
- Analyze the relative gene expression of Tnf, Il6, and Il10 using real-time quantitative PCR (RT-qPCR), with a suitable housekeeping gene (e.g., Gapdh) for normalization.
Protocol 2: In Vivo Assessment of this compound's Anti-inflammatory Effects in a Murine Sepsis Model
1. Animal Model:
- Use male C57BL/6 mice (8-12 weeks old).
- Acclimatize the animals for at least one week before the experiment.
2. Cecal Ligation and Puncture (CLP) Procedure:
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Perform a midline laparotomy to expose the cecum.
- Ligate the cecum just distal to the ileocecal valve, ensuring not to obstruct the bowel.
- Puncture the ligated cecum once or twice with a 22-gauge needle.
- Gently squeeze the cecum to extrude a small amount of fecal content.
- Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
- Administer subcutaneous saline for fluid resuscitation.
- Sham-operated animals will undergo the same procedure without ligation and puncture.
3. This compound Administration:
- Prepare a solution of this compound in a suitable vehicle (e.g., Ringer's lactate solution).
- Administer this compound (e.g., 40 mg/kg) intraperitoneally (i.p.) at specified time points post-CLP (e.g., 0, 6, and 12 hours).
- The control group will receive the vehicle only.
4. Sample Collection:
- At a predetermined endpoint (e.g., 24 hours post-CLP), collect blood via cardiac puncture.
- Collect peritoneal lavage fluid and relevant tissues (e.g., lung, liver) for further analysis.
5. Cytokine Analysis:
- Separate plasma from the collected blood by centrifugation.
- Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the plasma using ELISA or CBA.
Conclusion
This compound demonstrates significant potential as a modulator of cytokine production in inflammatory conditions. Its ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, while upregulating the anti-inflammatory cytokine IL-10, underscores its therapeutic promise. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development of this compound as a novel anti-inflammatory agent. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
Troubleshooting & Optimization
Ethyl pyruvate storage and handling best practices
Technical Support Center: Ethyl Pyruvate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility. Below is a summary of recommended practices.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data related to the storage and stability of this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [1][2] |
| Shelf Life (Pure Form) | 24 months or longer if stored properly | [3] |
| 3 years at -20°C | [2] | |
| 2 years at 4°C | [2] | |
| Shelf Life (In Solvent) | 6 months at -80°C | [2] |
| 1 month at -20°C | [2] | |
| Boiling Point | 144 °C | [1] |
| Melting Point | -58 °C | [4] |
| Flash Point | 45-46 °C | [1][4] |
| Density | 1.045 g/mL at 25 °C | [1] |
| Solubility in Water | 10 g/L at 20 °C | [4] |
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound in a question-and-answer format.
Q1: My this compound solution has turned yellow. Can I still use it?
A yellowish tint in this compound can indicate potential degradation or the presence of impurities. While a pale yellow color is often acceptable, a significant color change may affect experimental outcomes. It is recommended to assess the purity of the solution before use. For critical experiments, using a fresh, colorless stock is advisable.
Q2: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Concentration: Higher concentrations of this compound (typically above 10 mM) can be cytotoxic to some cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.[5]
-
Purity: Impurities or degradation products in the this compound stock can be toxic to cells. Ensure you are using a high-purity grade of this compound and that it has been stored correctly.
-
pH of the Medium: The addition of this compound, which is slightly acidic, can lower the pH of your culture medium. It is important to ensure the final pH of the medium is within the optimal range for your cells.
Q3: I am not observing the expected anti-inflammatory or antioxidant effects in my experiment. What should I check?
If this compound is not exhibiting its expected biological activity, consider the following:
-
Stability in Aqueous Solution: While more stable than pyruvate, this compound can still degrade in aqueous solutions over time.[6][7] It is best practice to prepare fresh solutions for each experiment.
-
Cellular Uptake: this compound is more lipophilic than pyruvate, allowing for better cell membrane penetration.[8] However, if you are working with a cell type with unusual membrane characteristics, uptake might be a limiting factor.
-
Mechanism of Action: The anti-inflammatory effects of this compound are often linked to the inhibition of pathways such as NF-κB and the release of HMGB1.[9][10] Ensure your experimental model is appropriate to detect changes in these pathways. The antioxidant effects are attributed to its ability to scavenge reactive oxygen species (ROS).[4]
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
For cell culture applications, prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water.[2] Ultrasonic assistance may be needed for dissolution in water.[2] Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture medium. Store aliquots of the stock solution at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[2]
Q5: What are the potential degradation products of this compound?
In aqueous solutions, this compound can undergo hydrolysis to form pyruvic acid and ethanol. Pyruvic acid itself is unstable in solution and can undergo condensation and cyclization reactions, which may lead to by-products with altered biological activity.[9]
Experimental Protocols
Protocol for Determining this compound Purity by Titration
This method is a classic approach to assess the purity of this compound based on its reaction with sodium bisulfite.
Materials:
-
This compound sample
-
Distilled water
-
Saturated sodium bisulfite solution
-
Starch indicator solution
-
0.1N Iodine solution
-
Saturated sodium bicarbonate solution
-
Conical flask (100 mL)
-
Burette
Procedure:
-
Accurately weigh approximately 116 mg of the this compound sample into a 100 mL conical flask.
-
Dissolve the sample in 5 mL of distilled water.
-
Add 0.3 mL of saturated sodium bisulfite solution to the flask.
-
Allow the reaction to proceed for 1-2 minutes.
-
Add a few drops of starch indicator solution and chill the mixture.
-
Rapidly titrate with 0.1N iodine solution until a stable blue color persists for a few seconds.
-
Add 6 mL of saturated sodium bicarbonate solution.
-
Continue the titration with the 0.1N iodine solution until a stable endpoint is reached (persists for at least 1 minute).[11]
Calculation: The purity can be calculated based on the volume of iodine solution consumed in the second stage of the titration. For pure this compound, the theoretical volume of 0.1N iodine required is 20 mL.[11]
Protocol for Purity Assessment by RP-HPLC
A more modern and sensitive method for determining this compound concentration and purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: ZORBAX Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and water (40:60, V/V)
-
Flow Rate: 1 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL[12]
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Prepare the sample solution by accurately diluting the this compound to be tested in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[12]
Visualizations
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
This compound's Role in a Pro-Inflammatory Signaling Pathway
Caption: this compound's inhibitory action on the NF-κB and HMGB1 pro-inflammatory signaling cascade.
References
- 1. This compound 98 617-35-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 617-35-6 [thegoodscentscompany.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ringer's this compound solution: a novel resuscitation fluid for the treatment of hemorrhagic shock and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Injection Enhances the Ischaemic Zone Viability in Burn Wounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Ethyl Pyruvate in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of ethyl pyruvate in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common aqueous buffers?
This compound is described as being miscible with water, but its practical use in aqueous buffers can be limited by its stability and potential for hydrolysis.[1][2] Solubility data in specific buffers is not extensively published, but its solubility in water has been reported with some variation. One source indicates a solubility of 100 mg/mL in water, while another predicts a solubility of 31.3 mg/mL.[3][4] A third source states the solubility as 10 g/L (10 mg/mL) at 20°C.[5] Its solubility in DMSO is reported to be 25 mg/mL.[6]
Q2: Why does my this compound solution become cloudy or form a precipitate over time?
The cloudiness or precipitation of this compound solutions in aqueous buffers can be attributed to several factors:
-
Hydrolysis: this compound can hydrolyze in aqueous solutions to form pyruvic acid and ethanol.[2] Pyruvic acid itself is unstable in solution and can undergo condensation reactions to form by-products like parapyruvate, which may have lower solubility.[6]
-
Temperature Effects: Changes in temperature can affect the solubility of this compound and its degradation products.[7]
-
pH Instability: The pH of the buffer can influence the rate of hydrolysis and the solubility of this compound and its byproducts.[8]
-
Interactions with Media Components: In cell culture media, this compound or its byproducts may interact with salts, proteins, or other components, leading to precipitation.[7]
Q3: How can I improve the solubility and stability of this compound in my experiments?
Several methods can be employed to enhance the solubility and stability of this compound in aqueous solutions:
-
Ringer's Solution: Formulating this compound in a calcium-containing balanced salt solution, such as Ringer's solution, can significantly increase its solubility and stability.[9] The presence of calcium ions is thought to stabilize the enolate form of this compound through the formation of a chelate complex.[4] This method has been reported to increase the solubility of this compound to 1.5% (w/vol) or 130 mM.[4]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can improve its aqueous solubility and stability.[7]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can enhance its delivery and stability in aqueous environments.[10]
Q4: What is the mechanism behind the anti-inflammatory effects of this compound?
This compound exerts its anti-inflammatory effects primarily through the inhibition of the High-Mobility Group Box 1 (HMGB1) signaling pathway. Extracellular HMGB1 acts as a pro-inflammatory cytokine by binding to receptors like Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the expression of various pro-inflammatory genes. This compound has been shown to inhibit this pathway by interacting with the p65 subunit of NF-κB, thereby preventing its DNA-binding activity.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon mixing with buffer | Poor solubility of this compound at the desired concentration. | - Prepare a stock solution in a compatible organic solvent like DMSO and then dilute it into your aqueous buffer. - Consider using Ringer's solution instead of other buffers to improve solubility. - Explore the use of cyclodextrins to form an inclusion complex. |
| Cloudiness or precipitation develops over time | Hydrolysis of this compound and formation of less soluble byproducts. | - Prepare fresh solutions of this compound immediately before use. - Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] - Use of Ringer's solution can enhance stability.[9] |
| Inconsistent experimental results | Degradation of this compound in the prepared solution. | - Always use freshly prepared solutions. - Protect solutions from light and store them at the recommended temperature. - Verify the purity of your this compound source. |
| Difficulty with sterile filtration | Clogging of the filter membrane due to precipitation or high viscosity. | - Ensure this compound is fully dissolved before filtration. - Use a filter membrane material that is compatible with this compound and any co-solvents (e.g., PTFE for organic solvents).[13] - Consider pre-wetting the filter with the solvent used to dissolve the this compound. |
Quantitative Data on this compound Solubility
| Solvent | Reported Solubility | Reference |
| Water | 100 mg/mL (861.18 mM) | [3] |
| Water | 31.3 mg/mL (Predicted) | [4] |
| Water | 10 g/L (at 20°C) | [5] |
| DMSO | 25 mg/mL (215.29 mM) | [6] |
| Saline (0.9% NaCl) | 0.25% (w/vol) | [4] |
| Ringer's Solution | 1.5% (w/vol) or 130 mM | [4] |
Experimental Protocols
Preparation of Ringer's this compound Solution (REPS)
This protocol is adapted from procedures for preparing Ringer's solution for injection.[8][14]
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
This compound
-
Water for Injection
-
Hydrochloric acid or Sodium hydroxide for pH adjustment
Procedure:
-
For 1 liter of Ringer's Solution, dissolve the following in approximately 800 mL of Water for Injection:
-
8.6 g of Sodium Chloride
-
0.3 g of Potassium Chloride
-
0.33 g of Calcium Chloride
-
-
Stir until all salts are completely dissolved.
-
Add the desired amount of this compound to the solution and stir until fully dissolved. For a 1.5% (w/vol) solution, add 15 g of this compound.
-
Adjust the pH of the solution to the desired range (typically 7.3-7.4) using small additions of hydrochloric acid or sodium hydroxide.[14]
-
Add Water for Injection to bring the final volume to 1 liter.
-
Sterile filter the solution through a 0.22 µm filter.
-
Store the solution at 2-8°C and use it promptly.
General Protocol for Preparing this compound-Cyclodextrin Inclusion Complexes
This is a general guideline based on common methods for preparing cyclodextrin inclusion complexes.[7][15] The optimal cyclodextrin type and molar ratio should be determined experimentally.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water or appropriate buffer
-
Organic solvent (optional, e.g., ethanol)
Method 1: Kneading
-
Create a paste by adding a small amount of water to the cyclodextrin in a mortar.
-
Slowly add the this compound to the paste while continuously kneading for a specified period (e.g., 30-60 minutes).
-
Dry the resulting mixture, for instance, in an oven at a controlled temperature, to obtain a solid powder.
-
The powder can then be dissolved in the desired aqueous buffer.
Method 2: Co-precipitation
-
Dissolve the cyclodextrin in water, potentially with gentle heating.
-
In a separate container, dissolve the this compound in a small amount of a suitable solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for a defined period to allow for complex formation.
-
Allow the solution to cool, which should induce the precipitation of the inclusion complex.
-
Collect the precipitate by filtration and dry it.
General Protocol for this compound Nanoparticle Formulation
This protocol outlines the general steps for the emulsion-solvent evaporation method, a common technique for preparing polymeric nanoparticles.
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA)
-
An organic solvent (e.g., ethyl acetate, dichloromethane)
-
A surfactant (e.g., PVA, Poloxamer 188)
-
Aqueous solution (e.g., deionized water)
Procedure:
-
Dissolve the this compound and the polymer in the organic solvent to form the oil phase.
-
Dissolve the surfactant in the aqueous solution to form the aqueous phase.
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at a reduced speed for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles to remove excess surfactant and un-encapsulated this compound.
-
Resuspend the nanoparticles in the desired aqueous buffer for your experiment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the HMGB1/TLR4/NF-κB signaling pathway by this compound.
Caption: A logical workflow for selecting and applying a method to enhance this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Ringer's this compound solution: a novel resuscitation fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 7. humapub.com [humapub.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Injection Enhances the Ischaemic Zone Viability in Burn Wounds in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Repression of the HMGB1-TLR4-NF-κB Signaling Pathway by Safflower Yellow May Improve Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ethyl pyruvate treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl pyruvate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (EP) is a stable ester derivative of pyruvic acid.[1][2][3] Unlike pyruvate, which can be unstable in aqueous solutions, EP is more stable and lipophilic, allowing it to easily cross cell membranes.[1][4][5] Its primary therapeutic effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic functions.[3][6][7]
Key mechanisms of action include:
-
Inhibition of HMGB1 Release: EP is a known inhibitor of High Mobility Group Box-1 (HMGB1) release, a key mediator in inflammation.[4][6][8] It can prevent the translocation of HMGB1 from the nucleus to the cytoplasm.[1]
-
Modulation of Inflammatory Pathways: EP inhibits the HMGB1/TLR4/NF-κB signaling pathway.[2][8] It has been shown to directly target the p65 subunit of NF-κB, preventing its DNA-binding activity.[1][9][10]
-
Antioxidant Properties: As a pyruvate derivative, it acts as a scavenger of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), reducing oxidative stress.[1][2][8]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors related to the stability, preparation, and handling of this compound.
-
Solution Instability and Hydrolysis: this compound can hydrolyze back to pyruvate and ethanol in aqueous solutions. The rate of hydrolysis can be influenced by pH, temperature, and the presence of esterases (in serum-containing media or in vivo). This can lead to variable effective concentrations of EP.[1][11]
-
Purity of the Compound: Impurities in the this compound or its precursor, ethyl lactate, can affect experimental outcomes.[12] Always use a high-purity grade compound and verify the certificate of analysis (CoA).
-
Improper Storage: this compound is sensitive to storage conditions. Improper storage can lead to degradation. Pure liquid should be stored at 2-8°C, while solutions should be prepared fresh or stored appropriately for short periods.[13][14][15] Long-term storage of the pure form is recommended at -20°C.[6][7]
-
Vehicle and Formulation: The choice of solvent or vehicle can impact stability and delivery. For in vivo studies, Ringer's solution is often used, where EP can form a stable chelate complex with calcium.[1][16] For in vitro work, solvents like DMSO or water are common, but stability in culture media over time should be considered.[6]
-
Dose-Dependent Cytotoxicity: this compound can be toxic to cells at high concentrations. The therapeutic window can be narrow, and concentrations that are effective in one cell line may be toxic in another.[17][18] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific model.
Q3: How should I prepare and store this compound solutions?
Proper preparation and storage are critical for reproducible results.
-
Storage of Pure Compound: Store pure this compound liquid at 2-8°C for short-term use and -20°C for long-term storage, as recommended by suppliers.[6][7][13]
-
Solution Preparation:
-
For in vitro studies, high-concentration stock solutions can be prepared in DMSO or H₂O (may require sonication).[6][7] These stocks should be stored at -80°C for up to 6 months or -20°C for 1 month.[6]
-
For in vivo administration, this compound is commonly dissolved in Ringer's lactate or a similar balanced salt solution.[4][16]
-
-
Working Solutions: Always prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Due to the risk of hydrolysis, do not store diluted aqueous solutions for extended periods.
Q4: I'm observing cytotoxicity in my cell culture experiments. How can I mitigate this?
Cytotoxicity is a common issue, often related to concentration.
-
Determine the Optimal Concentration: Perform a dose-response experiment to find the EC₅₀ and IC₅₀ for your specific cell type. For many cell lines, concentrations up to 5 mM are well-tolerated, while toxicity is often observed at concentrations of 10 mM and higher.[18]
-
Limit Exposure Time: Depending on the experimental goal, continuous long-term exposure may not be necessary. Consider shorter incubation times to achieve the desired biological effect while minimizing toxicity.
-
Check Solution pH: Ensure that dissolving this compound does not significantly alter the pH of your culture medium.
-
Rule out Contamination: Verify that the cytotoxicity is not due to contamination of the compound or solvent.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Problem 1: I see a reduced or no effect of this compound over time in my multi-day in vitro experiment.
-
Possible Cause: Hydrolysis of this compound in the aqueous culture medium, reducing its effective concentration.
-
Troubleshooting Steps:
-
Replenish the Medium: For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every day.
-
Verify Compound Activity: Test your current batch of this compound in a short-term, acute assay where its effect is well-established (e.g., inhibition of LPS-induced cytokine release in macrophages) to ensure the compound itself is active.[4]
-
Analyze Stability: If possible, use analytical methods like HPLC to measure the concentration of this compound in your culture medium over the course of the experiment to directly assess its stability.
-
Problem 2: My in vivo results are not consistent with published data, despite using the same dosage (mg/kg).
-
Possible Cause: Differences in formulation, administration route, or animal model.
-
Troubleshooting Steps:
-
Check the Vehicle: The vehicle can impact stability and bioavailability. Ringer's solution containing calcium is recommended as it forms a stable complex with this compound.[1] If using saline, the stability may be lower.
-
Verify Administration Route: Intraperitoneal (i.p.) injection is common.[6][16] Ensure your administration technique is consistent and delivers the full dose.
-
Consider Species Differences: The metabolic conversion of this compound can vary between species. For instance, humans lack the plasma carboxylesterases found in some animal models, meaning EP is activated intracellularly.[1] This could lead to different pharmacokinetics.
-
Timing of Administration: The therapeutic window can be time-sensitive. Administering EP before, during, or after an inflammatory stimulus can produce vastly different results.[16][17]
-
Data and Protocols
Table 1: Example Concentrations of this compound in In Vitro Studies
| Cell Type | Concentration Range | Observation | Reference |
| Human Trabecular Meshwork (hTM) Cells | 1-20 mM | No significant cytotoxicity up to 5 mM. Toxicity observed at 10, 15, and 20 mM. | [18] |
| N9 Microglial Cells | 1-10 mM | No toxic effects observed in this range. 10 mM suppressed inflammasome activation. | [6] |
| RAW 264.7 Macrophages | 1-10 mM | Dose-dependent inhibition of HMGB1 release. | [4] |
| MC38 Cancer Cells | 10-40 mM | Induced apoptosis in a dose- and time-dependent manner. | [6] |
| Keloid Fibroblasts | 10-40 mM | Reduced cell proliferation and collagen expression. | [19] |
Table 2: Example Dosages of this compound in In Vivo Studies
| Animal Model | Dosage | Administration Route | Application | Reference |
| Rat (Spinal Cord Injury) | 0.431 mmol·kg⁻¹ (~50 mg/kg) | Intraperitoneal (i.p.) | Improved functional recovery. | [17] |
| Rat (Paraquat Intoxication) | 2 or 40 mg/kg | Intraperitoneal (i.p.) | Reduced lipid peroxidation. | [6] |
| Mouse (Liver Tumor Model) | 80 mg/kg | Intraperitoneal (i.p.) | Inhibited tumor growth. | [6] |
| Rat (Traumatic Brain Injury) | 75 mg/kg | Intraperitoneal (i.p.) | Reduced brain edema and apoptosis. | [20] |
Standard Protocol: Preparation of this compound for Cell Culture
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound (high purity, ≥98%)
-
Sterile, anhydrous DMSO or sterile H₂O
-
Sterile, pyrogen-free microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, RPMI 1640)
-
Sonicator (if using water as a solvent)
Procedure:
-
Prepare a 1 M Stock Solution:
-
Under sterile conditions (e.g., in a biological safety cabinet), add 86.1 µL of pure this compound (density ≈ 1.045 g/mL) to 913.9 µL of anhydrous DMSO to make a 1 M stock solution.
-
Note: If using water, sonication may be required to fully dissolve the this compound.[6]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
-
Storage of Stock Solution:
-
Store the aliquots at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw one aliquot of the 1 M stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration (e.g., for a 10 mM final concentration, add 10 µL of 1 M stock to 990 µL of medium).
-
Ensure the final concentration of the solvent (e.g., DMSO) in the medium is non-toxic to your cells (typically ≤ 0.1%). Prepare a vehicle control with the same final solvent concentration.
-
-
Application:
-
Remove the old medium from your cells and replace it with the freshly prepared medium containing this compound or the vehicle control.
-
For multi-day experiments, consider replacing the medium daily to maintain a consistent concentration of active this compound.
-
Visualizations
Signaling Pathway
References
- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Proliferation of Regulatory T Cells by Increasing Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 8. Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound 98 617-35-6 [sigmaaldrich.com]
- 14. This compound | 617-35-6 [chemicalbook.com]
- 15. This compound 98 617-35-6 [sigmaaldrich.com]
- 16. This compound Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound promotes spinal cord repair by ameliorating the glial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Decreases Collagen Synthesis and Upregulates MMP Activity in Keloid Fibroblasts and Keloid Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl pyruvate compatibility with other research compounds
Welcome to the Technical Support Center for Ethyl Pyruvate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling, storage, and use of this compound.
1. What is this compound and what are its common applications in research?
This compound is a stable ester derivative of pyruvic acid. It is widely used in research for its anti-inflammatory, antioxidant, and neuroprotective properties.[1] It readily crosses cell membranes and is hydrolyzed by intracellular esterases to release pyruvate and ethanol. Common research applications include studies on sepsis, ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.
2. How should I prepare a stock solution of this compound?
This compound is a liquid at room temperature. For cell culture experiments, a stock solution can be prepared by dissolving it in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS).[2] It is soluble in DMSO at concentrations up to 100 mg/mL (861.18 mM) and in water at up to 100 mg/mL (861.18 mM), though sonication may be required to aid dissolution in water.[3]
3. What are the recommended storage conditions for this compound and its solutions?
-
Neat (undiluted) this compound: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3]
-
Stock solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles. If water is used as the solvent for the stock solution, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[3]
4. Is this compound compatible with common cell culture media and supplements?
Yes, this compound is generally compatible with common cell culture media such as DMEM and RPMI-1640, and supplements like fetal bovine serum (FBS) and penicillin-streptomycin.[4] However, since pyruvate is a known scavenger of hydrogen peroxide, its presence in the media can affect studies involving oxidative stress.[5] It is crucial to be consistent with the media formulation (with or without pyruvate) throughout such experiments.
5. What is the stability of this compound in aqueous solutions?
This compound is more stable in aqueous solutions than pyruvic acid, which can undergo spontaneous condensation reactions.[6] However, as an ester, this compound can undergo hydrolysis, especially at non-neutral pH and higher temperatures. For long-term experiments, it is advisable to prepare fresh working solutions or assess the stability under your specific experimental conditions.
Troubleshooting Guide
Solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock or working solution | - Exceeding the solubility limit of this compound in the chosen solvent.- Temperature fluctuations, especially with concentrated solutions stored at low temperatures.- Interaction with components of the buffer or media, such as certain salts. | - Ensure the concentration does not exceed the solubility limit (e.g., 100 mg/mL in DMSO or water). Use sonication to aid dissolution in aqueous solutions.[3]- Warm the solution gently to redissolve the precipitate. Store aliquots to avoid repeated freeze-thaw cycles.[3]- Prepare fresh solutions. If using a custom buffer, check for compatibility with this compound. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the working solution due to improper storage or prolonged incubation.- Interaction with other compounds in the experimental setup.- Variability in cell culture conditions. | - Prepare fresh working solutions from a properly stored stock solution for each experiment. For long-term studies, consider replenishing the this compound-containing medium periodically.- Review the literature for known interactions with your co-treatment compounds. If information is unavailable, perform pilot experiments to assess compatibility.- Ensure consistent cell passage number, seeding density, and other culture parameters. |
| Cell toxicity or death | - High concentrations of this compound or the solvent (e.g., DMSO).- Contamination of the stock or working solution. | - Determine the optimal, non-toxic concentration of this compound for your specific cell line using a dose-response curve. Concentrations up to 10 mM have been shown to be well-tolerated by some cell types.[2]- Filter-sterilize aqueous stock solutions. Always use aseptic techniques when preparing and handling solutions for cell culture. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound (liquid)
-
Sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional, for aqueous solutions)
Procedure:
1. Preparation of a 1 M Stock Solution in DMSO: a. In a sterile environment (e.g., a laminar flow hood), add 861.2 µL of DMSO to a sterile vial. b. Carefully add 116.12 mg (approximately 111 µL, assuming a density of 1.045 g/mL) of this compound to the DMSO. c. Vortex the solution until the this compound is completely dissolved. d. Aliquot the 1 M stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
2. Preparation of a 100 mM Stock Solution in PBS: a. In a sterile environment, add 8.61 mL of sterile PBS to a sterile conical tube. b. Add 1.16 g (approximately 1.11 mL) of this compound to the PBS. c. Vortex the solution vigorously. If dissolution is slow, use a sonicator for short bursts until the solution is clear. d. Filter-sterilize the 100 mM stock solution using a 0.22 µm syringe filter. e. Aliquot the stock solution and store at -20°C.
3. Preparation of Working Solutions: a. Thaw a frozen aliquot of the stock solution. b. Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 1 mM working solution from a 1 M stock, add 1 µL of the stock solution for every 1 mL of cell culture medium. c. Mix the working solution thoroughly before adding it to your cells.
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 1)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells at the desired density and allow them to adhere and grow overnight in a humidified incubator.
-
The next day, remove the existing culture medium.
-
Add the appropriate volume of fresh medium containing the desired concentration of this compound to each well. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock).
-
Return the cells to the incubator and culture for the desired treatment duration.
-
Proceed with your downstream assays (e.g., cell viability assay, cytokine measurement, Western blot).
Signaling Pathways and Experimental Workflows
Visual representations of key mechanisms and procedures.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: this compound's inhibitory effect on the HMGB1 and NF-κB signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 5. This compound Combats Human Leukemia Cells but Spares Normal Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031643) [hmdb.ca]
Technical Support Center: Understanding and Addressing Variability in Ethyl Pyruvate Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl pyruvate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in this compound's efficacy observed across different cell lines.
Frequently Asked Questions (FAQs)
Q1: Why does the cytotoxic effect of this compound vary so much between different cancer cell lines?
A1: The variability in this compound's efficacy is significant and stems from the diverse molecular and metabolic landscapes of different cancer cell lines.[1][2] For instance, this compound has been shown to have a highly selective cytotoxic effect on human melanoma (VMM917) and cervix cancer (HeLa) cells, while lung (A549) and liver (HepG2) cancer cells show significant resistance.[1] This variability can be attributed to several factors, including:
-
Differential dependence on specific signaling pathways: this compound is known to inhibit multiple signaling pathways crucial for cancer cell survival and proliferation, such as NF-κB, HMGB1-RAGE, and AKT.[3][4] The reliance of a particular cell line on these pathways will dictate its sensitivity to this compound.
-
Metabolic differences: Cancer cells exhibit diverse metabolic profiles. This compound can interfere with energy metabolism by depleting cellular ATP and inhibiting glycolytic enzymes, which can be more detrimental to cells highly reliant on glycolysis (the Warburg effect).[5]
-
Expression levels of target molecules: The expression levels of direct targets of this compound, such as the p65 subunit of NF-κB and High Mobility Group Box 1 (HMGB1), can differ between cell lines, influencing the drug's effectiveness.[3][4]
Q2: What are the primary molecular mechanisms of action for this compound?
A2: this compound is a multi-target agent with several known mechanisms of action:[6][7]
-
Anti-inflammatory effects: It inhibits the pro-inflammatory transcription factor NF-κB by directly targeting the p65 subunit.[3] It also inhibits the release of the late-phase inflammatory cytokine HMGB1.[8][9]
-
Inhibition of key signaling pathways: this compound can suppress the HMGB1/TLR4/NF-κB, HMGB1-RAGE, and AKT signaling pathways, which are often dysregulated in cancer.[4][10]
-
Induction of apoptosis and cell cycle arrest: It can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[5][11]
-
Metabolic interference: this compound can lead to ATP depletion and inhibit glycolytic enzymes, disrupting the energy supply of cancer cells.[5]
-
Antioxidant properties: While it can act as a reactive oxygen species (ROS) scavenger, its anti-inflammatory effects are not solely due to this property.[5][12]
Q3: Is this compound cytotoxic to normal (non-cancerous) cells?
A3: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells while having marginal effects on normal cells, such as human peripheral blood mononuclear cells and normal fibroblasts (BJ cells).[1][5] This selectivity offers a potential therapeutic window for cancer treatment.
Q4: How stable is this compound in cell culture medium?
A4: this compound is a stable, lipophilic derivative of pyruvic acid.[4][6] This stability is an advantage over sodium pyruvate, which can be unstable in aqueous solutions.[12][13] However, it is always good practice to prepare fresh dilutions from a stock solution for each experiment.
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxic effect of this compound on my cell line.
-
Possible Cause 1: Cell line resistance. As discussed in the FAQs, some cell lines are inherently resistant to this compound. For example, A549 and HepG2 cells have shown high resistance, with IC50 values greater than 5 mM.[1]
-
Troubleshooting Step:
-
Confirm Cell Line Sensitivity: Refer to the quantitative data table below or search for literature on your specific cell line's sensitivity to this compound.
-
Increase Concentration: If your cell line is known to be less sensitive, you may need to use a higher concentration range in your experiments.
-
Consider Combination Therapy: Explore combining this compound with other anti-cancer agents, which may sensitize the cells to its effects.
-
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Step:
-
Check Drug Preparation: Ensure that your this compound stock solution is prepared correctly and has not degraded. It is recommended to prepare fresh dilutions for each experiment.
-
Verify Treatment Duration: The duration of treatment can significantly impact the observed effect. Ensure you are incubating the cells with this compound for a sufficient amount of time (e.g., 24, 48, or 72 hours).
-
Control for Serum Interactions: Components in the fetal bovine serum (FBS) used in cell culture media could potentially interact with this compound. Consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line.
-
-
Issue 2: I am seeing high variability in my results between experiments.
-
Possible Cause 1: Inconsistent cell health and density.
-
Troubleshooting Step:
-
Standardize Seeding Density: Ensure that you are seeding the same number of cells for each experiment.
-
Monitor Cell Health: Only use cells that are in the logarithmic growth phase and have high viability.
-
Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to treatments.
-
-
-
Possible Cause 2: Instability of the compound upon storage.
-
Troubleshooting Step:
-
Proper Storage: Store the this compound stock solution as recommended by the manufacturer, typically at -20°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| VMM917 | Melanoma | 0.34 ± 0.01 | [1] |
| HeLa | Cervix | 1.13 ± 0.01 | [1] |
| MCF-7 | Breast | 3.51 ± 0.53 | [1] |
| WiDr | Colon | 3.79 ± 0.26 | [1] |
| A549 | Lung | >5 | [1] |
| HepG2 | Liver | >5 | [1] |
| THP-1 | Leukemia | 1.4 ± 0.2 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from a study investigating the cytotoxic effects of this compound on various cancer cell lines.[1][2]
-
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.025 to 5 mM). Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blotting for Protein Expression Analysis
This protocol provides a general workflow for analyzing changes in protein expression in response to this compound treatment, as described in studies investigating its effect on signaling pathways.[5][14]
-
Materials:
-
6-well plates
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, p-AKT, AKT, HMGB1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize the protein expression levels.
-
Visualizations
Caption: this compound directly inhibits the p65 subunit of NF-kB, preventing its pro-inflammatory activity.
Caption: A stepwise workflow for determining the IC50 of this compound using an MTT assay.
Caption: this compound inhibits the HMGB1-RAGE axis, leading to reduced cancer cell proliferation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Journal Of Agriculture and Nature » Submission » Investigation of the Cytotoxic Effect of this compound on Various Cancer Cell Lines [dogadergi.ksu.edu.tr]
- 3. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Combats Human Leukemia Cells but Spares Normal Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. This compound | Apoptosis | Antioxidant | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Decreases Collagen Synthesis and Upregulates MMP Activity in Keloid Fibroblasts and Keloid Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ethyl pyruvate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ethyl pyruvate (EP) in cellular assays. Researchers, scientists, and drug development professionals can use this resource to identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular research?
This compound (EP) is a stable, lipophilic derivative of pyruvic acid, an endogenous metabolite. It is often used in research for its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3][4][5] Unlike pyruvate, which is unstable in aqueous solutions, EP is more stable and can readily cross cell membranes.[6][7]
Q2: What are the known primary targets of this compound?
This compound is known to target several key inflammatory and signaling molecules. A primary target is the High Mobility Group Box 1 (HMGB1) protein; EP can inhibit its release and downstream signaling.[1] It also affects the NF-κB signaling pathway and can modulate the activity of caspases involved in apoptosis and pyroptosis.[6][8][9]
Q3: Is this compound cytotoxic to cells?
Yes, this compound can be cytotoxic at high concentrations. The cytotoxic threshold varies significantly depending on the cell line and exposure time. It is crucial to determine the optimal, non-toxic concentration for your specific cell type before conducting experiments.
Q4: How stable is this compound in cell culture medium?
This compound is more stable than pyruvate in aqueous solutions.[6][7] However, it can undergo hydrolysis to form pyruvate and ethanol. The rate of hydrolysis can be influenced by temperature, pH, and the presence of enzymes in the serum supplement. It is recommended to prepare fresh EP-containing media for each experiment.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Direct reduction of the assay reagent. Pyruvate, the hydrolysis product of EP, can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. This is due to the production of NADH/NADPH during pyruvate metabolism.
-
Troubleshooting 1:
-
Run a cell-free control containing your assay medium, this compound at the working concentration, and the viability reagent to check for direct reduction.
-
Consider using a viability assay that is not based on cellular reductase activity, such as a crystal violet assay or a real-time impedance-based assay.
-
-
Possible Cause 2: Altered cellular metabolism. this compound can enter the tricarboxylic acid (TCA) cycle, boosting cellular metabolism and ATP production.[7] This can artificially inflate the readout of metabolic activity-based viability assays.
-
Troubleshooting 2:
-
Corroborate your viability data with a method that measures cell number directly, such as cell counting with trypan blue exclusion or a CyQUANT assay.
-
If you must use a metabolic assay, ensure you have thoroughly characterized the dose-response and time-course of EP's effect on your specific cell line's metabolism.
-
Problem 2: Reduced efficacy of a pro-oxidant treatment when co-administered with this compound.
-
Possible Cause: ROS scavenging properties of this compound. this compound is a potent reactive oxygen species (ROS) scavenger and antioxidant.[6][7] It can directly neutralize ROS produced by your experimental treatment, masking its true effect.
-
Troubleshooting:
-
Measure ROS levels using a fluorescent probe (e.g., DCFDA, CellROX) in the presence and absence of this compound to confirm its scavenging activity in your system.
-
If you are studying oxidative stress, consider adding this compound after the pro-oxidant challenge, rather than concurrently, to assess its protective effects on established damage versus direct scavenging.
-
Problem 3: Unexpected results in apoptosis assays (e.g., Annexin V/PI, caspase activity).
-
Possible Cause 1: Interference with calcium-dependent assays. this compound is a known calcium chelator.[7][10] Annexin V binding to phosphatidylserine is a calcium-dependent process.
-
Troubleshooting 1:
-
When performing Annexin V staining, ensure that the binding buffer contains a sufficient concentration of calcium to overcome the chelating effect of any residual this compound. It may be necessary to wash the cells thoroughly with a calcium-containing buffer before staining.
-
-
Possible Cause 2: Direct modulation of apoptosis pathways. this compound can have direct anti-apoptotic effects by inhibiting caspases and modulating the expression of Bcl-2 family proteins.[8][11] It has also been shown to switch the mode of cell death from necrosis to apoptosis.
-
Troubleshooting 2:
-
If your aim is to study the apoptotic effects of another compound, be aware that this compound may interfere with these pathways.
-
Consider using multiple apoptosis assays that measure different hallmarks of apoptosis (e.g., caspase activity, DNA fragmentation, mitochondrial membrane potential) to get a comprehensive picture.
-
Problem 4: Gradual pH shift in the cell culture medium.
-
Possible Cause: Hydrolysis of this compound. The hydrolysis of this compound to pyruvic acid and ethanol can lead to a gradual decrease in the pH of the culture medium.
-
Troubleshooting:
-
Monitor the pH of your culture medium regularly, especially during long-term experiments.
-
If a significant pH shift is observed, consider using a buffered medium (e.g., with HEPES) or refreshing the medium more frequently.
-
Be cautious if using phenol red as a pH indicator, as its color can be influenced by factors other than pH.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (mM) | Exposure Time (hours) | Reference |
| VMM917 | Human Melanoma | 0.34 | Not Specified | [12][13] |
| HeLa | Human Cervical Cancer | 1.13 | Not Specified | [12][13] |
| MCF-7 | Human Breast Cancer | 3.51 | Not Specified | [12][13] |
| WiDr | Human Colon Cancer | 3.79 | Not Specified | [12][13] |
| BJ | Normal Human Fibroblast | 3.44 | Not Specified | [12][13] |
| A549 | Human Lung Cancer | >5 | Not Specified | [12][13] |
| HepG2 | Human Liver Cancer | >5 | Not Specified | [12][13] |
| hTM | Human Trabecular Meshwork | >10 | 24, 72, 120 | [14] |
| MC38 | Mouse Colon Adenocarcinoma | Induces apoptosis at 10-40 | 6, 24 | [1] |
| N9 | Mouse Microglial | No toxicity at 1-10 | 1 | [1] |
| Mouse Peritoneal Macrophages | Primary Mouse Cells | 28.83 | 2 | [1] |
Experimental Protocols
Protocol 1: Determining the Non-Toxic Working Concentration of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Further dilute the stock solution in your complete cell culture medium to create a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 mM).
-
Treatment: Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method. It is recommended to use a non-metabolic assay like crystal violet staining or direct cell counting to avoid potential artifacts.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the highest concentration that does not significantly reduce cell viability. This will be your maximum non-toxic working concentration.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay in the Presence of this compound
-
Cell Treatment: Treat your cells with the experimental compounds, including this compound, for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium and this compound.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Remember to include single-stain controls for proper compensation.
Visualizations
Caption: Key off-target interactions of this compound in cellular assays.
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits HMGB1 phosphorylation and release by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Reduces Systemic Leukocyte Activation via Caspase-1 and NF-κB After Blunt Chest Trauma and Haemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound confers protection against endotoxemia and sepsis by inhibiting caspase-11-dependent cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-apoptotic and myocardial protective effects of this compound after regional ischaemia/reperfusion myocardial damage in an in vivo rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Journal Of Agriculture and Nature » Submission » Investigation of the Cytotoxic Effect of this compound on Various Cancer Cell Lines [dogadergi.ksu.edu.tr]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Window of Ethyl Pyruvate in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl pyruvate (EP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, helping you optimize your study design and improve the therapeutic window of this promising compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used instead of sodium pyruvate?
A1: this compound (EP) is a stable, lipophilic ester derivative of pyruvic acid.[1][2] While pyruvate has shown therapeutic potential as a reactive oxygen species (ROS) scavenger and anti-inflammatory agent, its use is limited by its instability in aqueous solutions, where it can undergo condensation and cyclization, forming potentially toxic byproducts.[2][3][4] EP is more stable in solution and, due to its lipophilicity, can more readily cross cell membranes.[5]
Q2: What is the primary mechanism of action for this compound in vivo?
A2: this compound exerts its therapeutic effects through a multi-faceted mechanism. It functions as a potent antioxidant, scavenging reactive oxygen species (ROS).[3] Additionally, it has significant anti-inflammatory properties, primarily by inhibiting the activation of the NF-κB signaling pathway and suppressing the release of the pro-inflammatory cytokine, high-mobility group box 1 (HMGB1).[1][6][7]
Q3: What are the common animal models used to study the in vivo effects of this compound?
A3: this compound has been evaluated in a wide range of preclinical animal models, including rats and mice, to investigate its therapeutic potential in various conditions such as sepsis, ischemia-reperfusion injury, traumatic brain injury, and inflammatory bowel disease.[2][8][9]
Q4: What is the recommended solvent and administration route for in vivo studies?
A4: For in vivo administration, this compound is commonly dissolved in Ringer's lactate solution.[1] The most frequently reported administration routes in animal models are intraperitoneal (i.p.) and intravenous (i.v.) injection.[10][11]
Q5: Are there any known toxicity concerns with this compound administration in vivo?
A5: this compound is generally considered to have low toxicity and has been found to be safe in human volunteers at clinically relevant doses.[8][12] However, at very high concentrations (e.g., 500 mg/kg in neonatal rats), increased mortality has been observed.[13] It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific animal model and disease state.
II. Troubleshooting Guides
This section provides solutions to common problems you may encounter during your in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of Therapeutic Effect | - Suboptimal Dosage: The dose of this compound may be too low to elicit a therapeutic response. - Inappropriate Timing of Administration: The timing of EP administration relative to the disease induction may not be optimal. - Instability of EP Solution: Improper storage or handling of the EP solution could lead to degradation. | - Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 25, 50, 100 mg/kg) to determine the most effective concentration for your model.[10] - Optimize Treatment Schedule: Test different administration time points (e.g., pre-treatment, immediate post-injury, delayed treatment) to identify the therapeutic window.[1] - Fresh Solution Preparation: Prepare EP solutions fresh before each use and store them protected from light. |
| High Variability in Experimental Results | - Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. - Biological Variability: Differences in animal age, weight, or strain can contribute to variability. - Severity of Disease Model: Inconsistent induction of the disease model can lead to variable outcomes. | - Standardize Administration: Ensure accurate and consistent administration by using calibrated equipment and well-trained personnel. - Homogenous Animal Groups: Use animals of the same age, sex, and genetic background, and randomize them into treatment groups. - Refine Disease Model: Standardize the procedure for inducing the disease to ensure consistent severity across all animals. |
| Adverse Effects or Toxicity | - Dosage Too High: The administered dose of this compound may be in the toxic range for the specific animal model. - Rapid Intravenous Injection: A rapid bolus injection might lead to transiently high and potentially toxic concentrations. | - Reduce Dosage: If signs of toxicity (e.g., lethargy, piloerection) are observed, reduce the dose of EP in subsequent experiments.[7][13] - Slow Infusion: For intravenous administration, consider a slower infusion rate to avoid rapid peaks in plasma concentration. |
| Unexpected Pro-inflammatory Effects | - Dose-Dependent Effects: In some in vitro models, very high concentrations of EP have been shown to potentially increase the production of pro-inflammatory cytokines.[11] | - Verify In Vivo Relevance: Confirm whether this in vitro finding translates to your in vivo model by measuring a panel of inflammatory markers at different doses. - Re-evaluate Dosage: If pro-inflammatory effects are observed, it is likely that the dose is too high and needs to be reduced. |
III. Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on this compound.
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Disease/Injury Model | Dose of this compound | Administration Route | Key Findings | Reference(s) |
| Rat | Myocardial Ischemia/Reperfusion | 25 and 50 mg/kg | Intraperitoneal | Reduced infarct size and improved cardiac function. | [1] |
| Mouse | Sepsis (Cecal Ligation and Puncture) | 40 mg/kg | Intraperitoneal | Increased survival rate and reduced systemic inflammation. | [9] |
| Rat | Traumatic Brain Injury | 50 mg/kg | Intraperitoneal | Reduced brain damage and improved neurological function. | [13] |
| Mouse | Acute Pancreatitis | 40 mg/kg every 6h | Intraperitoneal | Reduced pancreatic injury and systemic inflammation. | [14] |
| Rat | Acute-on-Chronic Liver Failure | 40 mg/kg | Intraperitoneal | Improved survival and reduced liver injury. | [15] |
| Rat | Off-pump Coronary Artery Bypass | Not specified (IV bolus) | Intravenous | Enhanced myocardial ATP levels and preserved cardiac function. | [16] |
Table 2: Dose-Dependent Effects of this compound in a Mouse Model of Sepsis
| Dose of this compound | Survival Rate (%) | Serum TNF-α Levels (pg/mL) | Serum HMGB1 Levels | Reference(s) |
| Vehicle | 30 | High | High | [9] |
| 4 mg/kg | Partial Protection | - | - | [7] |
| 40 mg/kg | 88 | Significantly Reduced | Significantly Reduced | [9] |
Note: This table is a composite representation from multiple studies and direct comparison of absolute values should be done with caution.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in vivo.
Protocol 1: this compound Administration in a Rat Model of Myocardial Ischemia/Reperfusion
1. Animal Model:
-
Use male Sprague-Dawley rats (250-300g).
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Perform a left thoracotomy to expose the heart.
-
Induce regional ischemia by ligating the left anterior descending (LAD) coronary artery for 30 minutes.
-
Remove the ligature to allow for 24 hours of reperfusion.[1]
2. Preparation and Administration of this compound:
-
Prepare a fresh solution of this compound in Ringer's lactate.
-
Administer this compound (e.g., 50 mg/kg) or vehicle (Ringer's lactate) via intraperitoneal injection 1 hour prior to ischemia.[1]
3. Assessment of Therapeutic Efficacy:
-
After 24 hours of reperfusion, measure hemodynamic parameters (e.g., left ventricular developed pressure).
-
Harvest the heart and stain with triphenyltetrazolium chloride (TTC) to determine the infarct size.
-
Collect blood samples to measure inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.
-
Harvest myocardial tissue to assess for NF-κB activation via Western blot or immunohistochemistry.[1]
Protocol 2: Evaluation of this compound in a Mouse Model of Sepsis
1. Animal Model:
-
Use male BALB/c mice (20-25g).
-
Induce sepsis via cecal ligation and puncture (CLP). Anesthetize the mice, make a midline laparotomy incision, ligate the cecum below the ileocecal valve, and puncture it with a needle.[9]
2. Preparation and Administration of this compound:
-
Dissolve this compound in a balanced salt solution.
-
Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal injection at various time points post-CLP (e.g., immediately after, or at delayed time points like 24 hours).[9]
3. Assessment of Therapeutic Efficacy:
-
Monitor survival rates over a period of at least 7 days.
-
Collect blood samples at different time points to measure serum levels of inflammatory markers such as TNF-α and HMGB1 using ELISA or Western blot.[9]
-
At the end of the experiment, harvest organs (e.g., lungs, liver) for histological analysis to assess organ damage.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Caption: Mechanism of this compound's Anti-inflammatory Action.
Experimental Workflow for In Vivo Studies
A typical experimental workflow for evaluating the therapeutic efficacy of this compound in an animal model of disease.
References
- 1. This compound Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes spinal cord repair by ameliorating the glial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protective role of this compound in spinal cord injury by inhibiting the high mobility group box-1/toll-like receptor4/nuclear factor-kappa B signaling pathway [frontiersin.org]
- 7. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. "this compound failed to reduce pro-inflammatory cytokines release fol" by Vincent Dore [trace.tennessee.edu]
- 12. This compound: a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects against hypoxic-ischemic brain injury via anti-cell death and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound protects against experimental acute-on-chronic liver failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound enhances ATP levels, reduces oxidative stress and preserves cardiac function in a rat model of off-pump coronary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ethyl Pyruvate Versus Sodium Pyruvate for Treating Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases. Pyruvate, a central molecule in cellular metabolism, has emerged as a promising therapeutic agent due to its potent antioxidant properties. This guide provides an objective comparison of two common pyruvate formulations, ethyl pyruvate and sodium pyruvate, in the context of treating oxidative stress, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
Both this compound and sodium pyruvate have demonstrated significant efficacy in mitigating oxidative stress through direct ROS scavenging and modulation of endogenous antioxidant pathways. This compound, a more lipophilic ester of pyruvic acid, often exhibits superior cellular permeability and stability in aqueous solutions.[1] Experimental evidence suggests that this compound is more potent in inducing the expression of key antioxidant enzymes via the Nrf2 signaling pathway. However, in specific contexts such as hemorrhagic shock, hypertonic solutions of sodium pyruvate have been shown to be more effective in reducing oxidative damage and inflammation. The choice between these two agents may, therefore, depend on the specific pathological condition and the desired therapeutic outcome.
Performance Comparison: this compound vs. Sodium pyruvate
The following tables summarize quantitative data from key comparative studies.
Table 1: Efficacy in Cellular Models of Oxidative Stress
| Parameter | Oxidative Stressor | Cell Type | This compound | Sodium Pyruvate | Key Findings | Reference |
| Cell Viability | 100 µM H₂O₂ (1h) | Primary Astrocytes | Increased survival to 63±1.8% (with 5mM preincubation) | No protective effect at the same concentrations | This compound, but not sodium pyruvate, protected astrocytes from H₂O₂-induced cell death. | Shin et al., 2012 |
| Antioxidant Gene Induction (fold increase) | - | Primary Astrocytes | HO-1: ~4.9NQO1: Increased | Less effective at inducing HO-1 and NQO1 | This compound is a more potent inducer of Nrf2-dependent antioxidant genes. | Shin et al., 2012[2] |
Table 2: Efficacy in an Animal Model of Hemorrhagic Shock
| Parameter | Animal Model | Hypertonic Sodium Pyruvate (HSP) | Ringer's this compound (REP) | Key Findings | Reference |
| Liver Malondialdehyde (MDA) (nmol/mg protein) | Rat Hemorrhagic Shock | Significantly lower than REP group | Higher than HSP group | HSP was more effective in reducing lipid peroxidation in the liver. | Sharma et al., 2010 |
| Serum TNF-α (pg/mL) | Rat Hemorrhagic Shock | Significantly lower than REP group | Higher than HSP group | HSP demonstrated superior anti-inflammatory effects in this model. | Sharma et al., 2010 |
| Serum IL-6 (pg/mL) | Rat Hemorrhagic Shock | Significantly lower than REP group | Higher than HSP group | HSP was more effective at reducing systemic inflammatory cytokine levels. | Sharma et al., 2010 |
Mechanistic Insights: Signaling Pathways
The antioxidant and cytoprotective effects of this compound and sodium pyruvate are mediated through distinct and overlapping signaling pathways.
This compound: Nrf2-Mediated Antioxidant Response
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2][3][4] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2]
Sodium Pyruvate: Modulation of NF-κB Signaling
Sodium pyruvate has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and apoptosis under oxidative stress.[5] By scavenging ROS, sodium pyruvate can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory and pro-apoptotic genes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Protection of Primary Astrocytes from Oxidative Stress (Shin et al., 2012)
-
Cell Culture: Primary astrocytes were cultured from the cerebral cortices of neonatal Sprague-Dawley rats.
-
Treatment: Astrocytes were pre-incubated with varying concentrations of this compound or sodium pyruvate (e.g., 5 mM) for 12 hours.
-
Induction of Oxidative Stress: Cells were exposed to 100 µM hydrogen peroxide (H₂O₂) for 1 hour.
-
Assessment of Cell Viability: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Gene Expression Analysis: The induction of antioxidant genes such as HO-1 and NQO1 was measured by quantitative real-time PCR.
Hemorrhagic Shock Animal Model (Sharma et al., 2010)
-
Animal Model: Anesthetized Sprague-Dawley rats were subjected to controlled hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 40 mmHg for 60 minutes.
-
Resuscitation: Animals were resuscitated with either hypertonic sodium pyruvate (HSP) solution or Ringer's this compound (REP) solution.
-
Sample Collection: Blood and liver tissue samples were collected after the resuscitation period.
-
Measurement of Oxidative Stress: Lipid peroxidation in liver tissue was assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Measurement of Inflammatory Markers: Serum levels of TNF-α and IL-6 were quantified using enzyme-linked immunosorbent assays (ELISAs).
Experimental Workflow Diagram
References
- 1. Metabolic-driven analytics of traumatic brain injury and neuroprotection by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated Nrf2 activation and hemeoxygenase 1 induction in astrocytes confer protective effects via autocrine and paracrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound can alleviate alcoholic liver disease through inhibiting Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRF2 Plays a Crucial Role in the Tolerogenic Effect of this compound on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of the Anti-Inflammatory Effects of Ethyl Pyruvate and Dimethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two promising therapeutic compounds: ethyl pyruvate (EP) and dimethyl fumarate (DMF). By examining their mechanisms of action and presenting supporting experimental data, this document aims to inform research and development efforts in the field of inflammatory diseases.
At a Glance: Key Anti-Inflammatory Mechanisms
| Feature | This compound | Dimethyl Fumarate |
| Primary Target(s) | HMGB1, NF-κB | Nrf2, NF-κB |
| Mechanism of Action | Inhibits HMGB1 release and activity, directly modifies and inhibits NF-κB p65 subunit. | Activates the Nrf2 antioxidant response pathway, inhibits NF-κB signaling. |
| Key Therapeutic Areas (Preclinical) | Sepsis, ischemia-reperfusion injury, colitis, experimental autoimmune encephalomyelitis (EAE). | Multiple sclerosis (clinically approved), psoriasis (clinically approved), EAE, colitis. |
In-Depth Mechanistic Comparison
This compound and dimethyl fumarate exert their anti-inflammatory effects through distinct yet partially overlapping molecular pathways.
This compound (EP): A stable derivative of the endogenous metabolite pyruvate, EP has demonstrated potent anti-inflammatory effects primarily through its ability to inhibit the release and activity of the pro-inflammatory alarmin, High Mobility Group Box 1 (HMGB1).[1][2] By preventing the translocation of HMGB1 from the nucleus to the cytoplasm, EP effectively curtails the downstream inflammatory cascade.[1] Furthermore, EP has been shown to directly interact with the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory genes. This interaction, likely through covalent modification of cysteine residues on p65, inhibits NF-κB's DNA binding activity and subsequent gene transcription.[3][4][5]
Dimethyl Fumarate (DMF): An ester of fumaric acid, DMF is an established therapeutic for multiple sclerosis and psoriasis. Its primary anti-inflammatory mechanism is attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][9][10][11] By activating Nrf2, DMF enhances the cellular antioxidant capacity, thereby mitigating oxidative stress-induced inflammation. Additionally, DMF has been shown to inhibit the NF-κB pathway, although the exact mechanism is still under investigation, it is thought to be independent of its effects on Nrf2 in some contexts and may involve direct modification of components of the NF-κB signaling cascade.[12][13][14]
Signaling Pathway Diagrams
Below are graphical representations of the primary signaling pathways modulated by this compound and dimethyl fumarate.
Quantitative Comparison of In Vitro Anti-Inflammatory Effects
The following tables summarize the quantitative effects of this compound and dimethyl fumarate on key inflammatory markers in various in vitro models.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Cell Type | Stimulant | Compound | Concentration | Cytokine | % Inhibition (approx.) | Reference |
| Murine Macrophages (RAW 264.7) | LPS | This compound | 10 mM | TNF-α | ~50% | [1] |
| Murine Macrophages (RAW 264.7) | LPS | This compound | 10 mM | IL-6 | ~60% | [1] |
| Human PBMCs | Con A | This compound | 2.5 mM | IFN-γ | ~70% | [15] |
| Human PBMCs | Con A | This compound | 2.5 mM | IL-17 | ~60% | [15] |
| Human PBMCs | Con A | Dimethyl Fumarate | 100 µM | IFN-γ | ~80% | [15] |
| Human PBMCs | Con A | Dimethyl Fumarate | 100 µM | IL-17 | ~70% | [15] |
| Murine Splenocytes | LPS | Dimethyl Fumarate | 9 µg/mL | IL-6 | ~80% | [12] |
| Murine Splenocytes | LPS | Dimethyl Fumarate | 9 µg/mL | TNF-α | ~75% | [12] |
Table 2: Modulation of Key Inflammatory Signaling Molecules
| Assay | Cell Type | Compound | Concentration | Target | Effect | Reference | |---|---|---|---|---|---| | HMGB1 Release | Murine Macrophages (RAW 264.7) | this compound | 5-10 mM | Secreted HMGB1 | Significant Reduction |[1] | | NF-κB p65 Nuclear Translocation | Murine Microglia | this compound | 10 mM | Nuclear p65 | Inhibition |[4] | | Nrf2 Target Gene Expression | Human Retinal Endothelial Cells | Dimethyl Fumarate | 10 µM | HO-1 mRNA | ~2.5-fold increase |[16] | | Nrf2 Target Gene Expression | Human Retinal Endothelial Cells | Dimethyl Fumarate | 10 µM | NQO1 mRNA | ~2-fold increase |[16] | | NF-κB p65 Nuclear Translocation | Human Breast Cancer Cells | Dimethyl Fumarate | 100 µM | Nuclear p65 | Significant Reduction |[17] |
Quantitative Comparison of In Vivo Anti-Inflammatory Effects
The following tables summarize the in vivo efficacy of this compound and dimethyl fumarate in preclinical models of inflammatory diseases.
Table 3: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Compound | Dosage | Administration Route | Key Outcome | Result | Reference | |---|---|---|---|---|---| | Rat EAE | this compound | 50 mg/kg/day | i.p. | Mean Clinical Score | Reduced by ~1.5 points |[15] | | Rat EAE | Dimethyl Fumarate | 50 mg/kg/day | oral gavage | Mean Clinical Score | Reduced by ~1.2 points |[18] | | Mouse EAE | Dimethyl Fumarate | 100 mg/kg/day | oral gavage | CNS Inflammatory Lesions | Significant Reduction |[19] |
Table 4: Efficacy in Experimental Colitis
| Animal Model | Compound | Dosage | Administration Route | Key Outcome | Result | Reference | |---|---|---|---|---|---| | Mouse (IL-10-/-) | this compound | 40 mg/kg, every other day | i.p. | Disease Activity Index | Significant Reduction | | | Mouse (DNBS-induced) | Dimethyl Fumarate | 30 mg/kg/day | oral gavage | MPO Activity | Significant Reduction |[20] | | Mouse (DNBS-induced) | Dimethyl Fumarate | 100 mg/kg/day | oral gavage | TNF-α Expression | Significant Reduction |[20] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments.
LPS-Induced Cytokine Release Assay
Objective: To quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines by immune cells stimulated with lipopolysaccharide (LPS).
Workflow:
Methodology:
-
Cell Culture: Immune cells, such as murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs), are cultured in appropriate media and conditions.[21]
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or dimethyl fumarate) or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures at a concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).[21][22]
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (typically 18-24 hours).[21]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.[21][22]
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the vehicle-treated, LPS-stimulated control.
HMGB1 Release Assay (Western Blot)
Objective: To determine the effect of a compound on the release of HMGB1 from cells into the culture medium.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with a stimulant (e.g., LPS) in the presence or absence of the test compound as described above.
-
Supernatant and Lysate Collection: After the incubation period, the cell culture supernatant is collected. The remaining cells are washed and lysed to obtain the cellular protein fraction.[16][23]
-
Protein Concentration Determination: The protein concentration of both the supernatant and the cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from the supernatant and cell lysate are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked to prevent non-specific antibody binding.[16][24]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for HMGB1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The amount of HMGB1 in the supernatant is compared between treated and untreated samples.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and the inhibitory effect of a compound on this process.
Methodology:
-
Cell Culture on Coverslips: Adherent cells are grown on sterile glass coverslips in a culture dish.
-
Treatment and Stimulation: Cells are pre-treated with the test compound or vehicle, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS) for a short period (e.g., 30-60 minutes).[25][26]
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.[25]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).[25]
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).[25]
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The intensity of the p65 fluorescence in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation.[26]
Nrf2 Activation Assay (qPCR for Target Gene Expression)
Objective: To measure the activation of the Nrf2 pathway by a compound by quantifying the expression of its downstream target genes.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the test compound or vehicle for a specified period (e.g., 6-24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of Nrf2 target genes (e.g., HMOX1 for HO-1 and NQO1) and a housekeeping gene (for normalization) are quantified using qPCR with gene-specific primers.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in compound-treated cells to that in vehicle-treated cells. An increase in the expression of HMOX1 and NQO1 indicates activation of the Nrf2 pathway.[8][9][10][11][27]
Conclusion
Both this compound and dimethyl fumarate demonstrate significant anti-inflammatory properties through distinct primary mechanisms. This compound's ability to potently inhibit the master regulator of inflammation, HMGB1, and directly target NF-κB makes it a compelling candidate for acute and severe inflammatory conditions. Dimethyl fumarate's established clinical efficacy in chronic autoimmune diseases highlights the therapeutic potential of activating the Nrf2 antioxidant pathway. The choice between these compounds for further research and development will likely depend on the specific inflammatory pathology being targeted, with EP showing promise for HMGB1-driven diseases and DMF for conditions with a significant oxidative stress component. Further head-to-head comparative studies in various disease models are warranted to fully elucidate their relative therapeutic potential.
References
- 1. This compound decreases HMGB1 release and ameliorates murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by this compound of the nuclear translocation of nuclear factor-kappaB in cultured lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl fumarate blocks pro-inflammatory cytokine production via inhibition of TLR induced M1 and K63 ubiquitin chain formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl fumarate blocks pro-inflammatory cytokine production via inhibition of TLR induced M1 and K63 ubiquitin chain formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative analysis of multiple sclerosis-relevant anti-inflammatory properties of this compound and dimethyl fumarate [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dimethyl Fumarate Reduces Inflammatory Responses in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epigentek.com [epigentek.com]
- 24. origene.com [origene.com]
- 25. Nuclear translocation of NF-κB [bio-protocol.org]
- 26. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Pyruvate: A Comparative Guide to its In Vitro Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antioxidant efficacy of ethyl pyruvate against other well-established antioxidant compounds. This compound, a stable derivative of pyruvic acid, has garnered significant interest for its dual role as a direct scavenger of reactive oxygen species (ROS) and a modulator of endogenous antioxidant pathways. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to offer an objective assessment of its performance.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Scavenging of Reactive Oxygen Species (ROS): this compound directly neutralizes a variety of ROS, including hydrogen peroxide (H₂O₂), superoxide anion (O₂⁻), hydroxyl radicals (•OH), and peroxynitrite.[1][2] This direct scavenging activity is attributed to the α-keto acid structure, which undergoes non-enzymatic decarboxylation upon reaction with ROS.[3]
-
Induction of Endogenous Antioxidant Defenses: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This indirect mechanism enhances the cell's intrinsic ability to combat oxidative stress.
Comparative Analysis of Antioxidant Performance
The following tables summarize the in vitro antioxidant performance of this compound in comparison to its precursor, sodium pyruvate, and the widely used antioxidant, N-acetylcysteine (NAC).
Table 1: this compound vs. Sodium Pyruvate
| Parameter | This compound | Sodium Pyruvate | Key Findings | Reference |
| Protection against H₂O₂ Toxicity | Protective effect observed at 1–10 mM | No protective effect at the same concentrations | This compound is significantly more effective in protecting primary astrocytes from H₂O₂-induced toxicity. | [3] |
| Antioxidant Gene Induction (e.g., HO-1) | Significant induction | Significantly less effective | This compound is a more potent inducer of the Nrf2-mediated antioxidant response. | [3] |
| Scavenging of H₂O₂ and Superoxide Anion | Significantly higher activity | Lower activity | Chemiluminescence measurements demonstrated the superior direct scavenging ability of this compound. | [3] |
| Cellular Uptake | More hydrophobic, rapid diffusion into cells | Relies on monocarboxylate transporters | The greater lipophilicity of this compound facilitates its entry into cells. | [1] |
Table 2: this compound vs. N-acetylcysteine (NAC)
| Parameter | This compound | N-acetylcysteine (NAC) | Key Findings | Reference |
| Anti-inflammatory Effects | Stronger anti-inflammatory effects | Known antioxidant with anti-inflammatory properties | Some in vitro studies suggest this compound has more potent anti-inflammatory effects, not solely attributable to ROS scavenging. | [3] |
| Lipid Peroxidation Inhibition | Attenuates lipid peroxidation | Inhibits lipid peroxidation | Both compounds are effective in reducing lipid peroxidation. | [4] |
Inhibition of Lipid Peroxidation
This compound has demonstrated significant efficacy in preventing lipid peroxidation, a critical process in cellular damage induced by oxidative stress. In a study investigating the oxidation of low-density lipoprotein (LDL), a key event in atherogenesis, this compound was shown to inhibit copper-induced LDL oxidation in a concentration-dependent manner. This was evidenced by decreased levels of lipid hydroperoxides and malondialdehyde, products of lipid peroxidation.[4]
Experimental Protocols
1. Assessment of Protection against H₂O₂-Induced Toxicity in Astrocytes
-
Cell Line: Primary astrocyte cultures.
-
Methodology: Astrocytes were pre-incubated with varying concentrations of this compound or sodium pyruvate (1–10 mM). Subsequently, the cells were exposed to hydrogen peroxide to induce oxidative stress. Cell viability was assessed to determine the protective effects of the pre-treatment.
-
Outcome Measures: Cell viability assays.
-
Reference: [3]
2. LDL Oxidation Assay
-
Methodology: Native LDL was incubated with Cu²⁺ ions to induce oxidation in the presence of increasing concentrations of this compound.
-
Outcome Measures: The extent of LDL oxidation was quantified by measuring lipid hydroperoxides and malondialdehyde (MDA) concentrations.
-
Reference: [4]
3. Cell Viability in Human Trabecular Meshwork (hTM) Cells
-
Cell Line: Primary human trabecular meshwork (hTM) cells.
-
Methodology: hTM cells were exposed to hydrogen peroxide to induce oxidative stress. One group of cells was pre-incubated with this compound before the oxidative challenge, while another group was pre- and co-incubated with this compound.
-
Outcome Measures: Cell survival and metabolic activity were quantified using live/dead and MTT assays, respectively.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by this compound
The following diagram illustrates the mechanism by which this compound activates the Nrf2 signaling pathway, leading to the expression of antioxidant genes.
Caption: this compound induces the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.
General Experimental Workflow for In Vitro Antioxidant Efficacy
This diagram outlines a typical experimental workflow for assessing the antioxidant properties of a compound in a cell-based assay.
References
- 1. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits oxidation of LDL in vitro and attenuates oxLDL toxicity in EA.hy926 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment mitigates oxidative stress damage in cultured trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Pyruvate: A Multi-Targeted Neuroprotective Agent Validated Across Diverse Neuronal Models
A Comparative Guide for Researchers and Drug Development Professionals
Ethyl pyruvate (EP), a stable derivative of the endogenous metabolite pyruvate, has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action. Extensive research in a variety of in vitro and in vivo neuronal models has demonstrated its efficacy in mitigating neuronal damage triggered by ischemia, oxidative stress, inflammation, and apoptosis. This guide provides a comprehensive comparison of this compound's performance against other neuroprotective alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
Performance Comparison: this compound vs. Alternative Neuroprotective Agents
While direct head-to-head comparisons in the literature are limited, existing studies provide valuable insights into the relative efficacy of this compound. A notable comparison is with N-acetylcysteine (NAC), a well-known antioxidant.
Ischemic Stroke Model: this compound vs. N-acetylcysteine (NAC)
A study in an experimental model of ischemic stroke directly compared the neuroprotective effects of this compound and NAC.[1] The key findings are summarized below:
Table 1: Comparison of Neuroprotective Effects of this compound and N-acetylcysteine in Ischemic Stroke
| Treatment Group | Dosage | Outcome Measure | Result |
| Ischemia/Reperfusion (Control) | - | Percentage of Degenerative Neurons | High |
| This compound | 50 mg/kg (intraperitoneal) | Percentage of Degenerative Neurons | Significantly lower than control |
| N-acetylcysteine (NAC) | 20 mg/kg (intraperitoneal) | Percentage of Degenerative Neurons | Significantly lower than control; lower than this compound group |
Data summarized from Turkmen et al. (2016).[1]
This study suggests that while both agents are neuroprotective, NAC showed a greater reduction in the percentage of degenerative neurons in this specific model.[1] However, the broader therapeutic potential of this compound, stemming from its multiple mechanisms of action beyond antioxidation, warrants further investigation in comparative studies.
Neuroprotective Efficacy of this compound Across Different Neuronal Models
This compound has demonstrated robust neuroprotective effects in a wide array of neuronal injury models, targeting distinct pathological pathways.
Hypoxic-Ischemic Brain Injury
In a model of neonatal hypoxic-ischemic (H-I) brain injury, pre-treatment with this compound significantly reduced brain damage.[1] A 50 mg/kg dose resulted in over 50% recovery in tissue loss compared to vehicle-treated animals.[1] Delayed treatment was also effective, highlighting its therapeutic potential.[1]
Parkinson's Disease Models
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, this compound prevented the selective death of dopaminergic neurons in the substantia nigra.[2] In vitro, it suppressed 1-methyl-4-pyridinium (MPP+)-induced cell death in SH-SY5Y cells.[2] Another study using a 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cell model showed that this compound decreased apoptosis and reactive oxygen species (ROS) production.[3][4]
Traumatic Brain Injury (TBI)
In a rat model of traumatic brain injury, this compound treatment improved sensorimotor and cognitive functions and reduced brain tissue damage for up to 28 days post-injury.[5][6] It also attenuated blood-brain barrier breakdown and brain edema.[5][6]
Alzheimer's Disease Model
In an aluminum chloride-induced rat model of Alzheimer's disease, this compound administration ameliorated neurotoxicity, histopathological changes, and behavioral deficits.[7]
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective effects of this compound have been quantified across various experimental settings.
Table 2: In Vitro Neuroprotective Effects of this compound
| Neuronal Model | Injury/Toxin | Outcome Measure | This compound Concentration | Result |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Cell Viability | 5 mM | Significantly increased vs. OGD control[1] |
| SH-SY5Y Cells | 6-Hydroxydopamine (6-OHDA) | Cell Viability | < 5 mM | Significantly increased vs. 6-OHDA control[3] |
| SH-SY5Y Cells | 6-Hydroxydopamine (6-OHDA) | Apoptosis | 2.5 mM, 5 mM | Significantly decreased vs. 6-OHDA control[3] |
| N2a Cells | Hypoxia/Reoxygenation | Cell Viability | 1, 2, 5, 10 mM | Significantly increased vs. HR control[8] |
| N9 Microglial Cells | LPS + ATP | IL-1β and IL-18 Secretion | 10 mM | Significantly decreased vs. LPS+ATP control[9] |
Table 3: In Vivo Neuroprotective Effects of this compound
| Animal Model | Injury | Outcome Measure | This compound Dosage | Result |
| Neonatal Rat | Hypoxic-Ischemic Brain Injury | Brain Tissue Loss | 50 mg/kg | Reduced from 43.2% to 19.8%[1] |
| Rat | Traumatic Brain Injury | Lesion Volume | 30 mg/kg | Significantly reduced vs. vehicle control[5] |
| Rat | Subarachnoid Hemorrhage | Brain Water Content & ROS Levels | Not specified | Significantly reduced vs. SAH control[7] |
| Rat | Traumatic Brain Injury | Pro-inflammatory Marker Expression (CD32, CD86, iNOS, TNF-α) | Not specified | Significantly suppressed vs. TBI control[10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Anti-inflammatory Signaling
A primary mechanism of this compound is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By preventing the activation and nuclear translocation of NF-κB, this compound suppresses the expression of downstream inflammatory mediators such as TNF-α, IL-1β, and COX-2.[1][5][11]
References
- 1. This compound protects against hypoxic-ischemic brain injury via anti-cell death and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has a neuroprotective effect through activation of extracellular signal-regulated kinase in Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects SHSY5Y cells against 6-hydroxydopamine-induced neurotoxicity by upregulating autophagy | PLOS One [journals.plos.org]
- 5. This compound Protects against Blood–Brain Barrier Damage and Improves Long‐term Neurological Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against blood-brain barrier damage and improves long-term neurological outcomes in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound shields the brain from oxidative damage: a Keap1-Nrf2-dependent mechanism in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates cerebral hypoxia/reoxygenation injury in neuroblastoma cells: Role of GAS6/Axl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound improves white matter remodeling in rats after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl Pyruvate and Sodium Pyruvate in Preclinical Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Sepsis remains a formidable challenge in critical care, driving a persistent search for effective therapeutic interventions. Among the candidates, pyruvate derivatives have garnered attention for their potential to modulate the intricate inflammatory and metabolic dysregulation characteristic of sepsis. This guide provides an in-depth, data-supported comparison of two such derivatives, ethyl pyruvate (EP) and sodium pyruvate (SP), based on available in vivo studies in sepsis models. While direct head-to-head comparative studies in sepsis are limited, this guide synthesizes the existing evidence to illuminate their respective mechanisms and therapeutic potential.
Performance Data in Sepsis Models
| Parameter | This compound Treatment | Vehicle/Control | Animal Model | Study Highlights |
| Survival Rate | 88%[1][2] | 30%[1][2] | Mice (BALB/c) | Treatment with EP (40 mg/kg, i.p.) initiated 24 hours after CLP significantly increased survival.[1][2] |
| High Mobility Group Box 1 (HMGB1) Levels | Significantly Reduced | Elevated | Mice (BALB/c) | EP treatment significantly decreased circulating levels of the late-phase inflammatory cytokine HMGB1.[1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) Levels | Significantly Attenuated | Elevated | Mice (BALB/c) | Pretreatment with EP (40 mg/kg, i.p.) in an endotoxemia model significantly attenuated peak serum TNF-α levels. |
| NF-κB Activation | Inhibited | Activated | Macrophage Cultures | EP was shown to inhibit the activation of the critical pro-inflammatory transcription factor NF-κB.[1] |
| p38 MAPK Activation | Inhibited | Activated | Macrophage Cultures | EP attenuated the activation of the p38 MAPK signaling pathway, which is involved in inflammatory responses.[1] |
Experimental Protocols
The following methodologies are representative of the in vivo studies conducted to evaluate the efficacy of this compound in sepsis.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in animal research as it closely mimics the pathophysiology of human septic peritonitis.
-
Anesthesia: Mice are anesthetized, typically with a combination of ketamine and xylazine administered intramuscularly.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the cecal tip with a suture. The ligated cecal stump is punctured one or more times with a needle of a specific gauge. A small amount of fecal content may be extruded to ensure patency.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation: Post-surgery, animals receive fluid resuscitation, typically with saline or Ringer's lactate solution, administered subcutaneously.
-
Analgesia: Post-operative analgesics are administered to minimize pain and distress.
This compound Administration
-
Preparation: this compound is typically prepared in a balanced salt solution (e.g., Ringer's lactate).
-
Dosage and Route: A common effective dose in murine models is 40 mg/kg, administered via intraperitoneal (i.p.) injection.
-
Timing: Studies have demonstrated the efficacy of EP even when administration is delayed, for instance, initiated 24 hours after the CLP procedure, representing a clinically relevant therapeutic window.[1][2]
Mechanism of Action and Signaling Pathways
This compound and sodium pyruvate, while both based on the pyruvate molecule, are thought to exert their therapeutic effects through distinct, albeit potentially overlapping, mechanisms.
This compound: A Multi-faceted Anti-inflammatory Agent
This compound is a stable, lipophilic derivative of pyruvic acid. Its protective effects in sepsis are attributed to its ability to interfere with key inflammatory signaling pathways.[1] EP has been shown to inhibit the release of the pro-inflammatory cytokine High Mobility Group Box 1 (HMGB1), a critical late mediator of sepsis lethality.[1][2] This inhibition is achieved, at least in part, through the attenuation of the NF-κB and p38 MAPK signaling pathways.[1] Furthermore, some studies suggest that EP's anti-inflammatory effects may also be mediated through the induction of heme oxygenase-1 (HO-1).
Sodium Pyruvate: An Antioxidant and Metabolic Modulator
Sodium pyruvate, the sodium salt of pyruvic acid, is a key intermediate in cellular metabolism. Its primary proposed mechanism of action in pathological states is its potent antioxidant activity.[3] Sodium pyruvate can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide, and thereby mitigate oxidative stress-induced cellular damage.[3] It also supports cellular energy metabolism by serving as a substrate for the Krebs cycle, which may be beneficial in the metabolically compromised state of sepsis. While it is plausible that by reducing oxidative stress, sodium pyruvate could indirectly modulate inflammatory signaling, its direct effects on pathways like NF-κB and HMGB1 in the context of sepsis are less well-defined compared to this compound. Some literature suggests that pyruvate, in general, can inhibit the NF-κB pathway.
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for in vivo comparison of pyruvate derivatives in a CLP sepsis model.
References
- 1. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium pyruvate: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
Ethyl Pyruvate: A Critical Assessment of its Therapeutic Potential Against Established Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of ethyl pyruvate against established treatments for critical conditions such as sepsis, hemorrhagic shock, and inflammatory bowel disease. The following sections present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a comprehensive assessment.
Executive Summary
This compound (EP) is a stabilized ester form of pyruvate, an endogenous molecule central to cellular metabolism.[1] Preclinical studies have lauded EP for its potent anti-inflammatory, antioxidant, and cytoprotective properties, demonstrating significant therapeutic benefits in various animal models of critical illness.[1] Its proposed mechanisms of action include the inhibition of the pro-inflammatory mediator High Mobility Group Box 1 (HMGB1), modulation of the NF-κB and JAK-STAT signaling pathways, and scavenging of reactive oxygen species (ROS).[2][3][4][5] However, the translation of these promising preclinical findings to clinical efficacy has been challenging, as evidenced by a notable phase II clinical trial in cardiac surgery patients where EP failed to demonstrate a significant benefit. This guide aims to provide a detailed, data-driven comparison to aid in the evaluation of this compound's future therapeutic development.
Comparative Data: this compound vs. Established Treatments
The following tables summarize the quantitative data from key preclinical studies, comparing the performance of this compound with that of established treatments.
Sepsis
Established Treatment: The standard of care for sepsis involves early administration of broad-spectrum antibiotics, intravenous fluids to maintain blood pressure, and vasopressors if needed. The goal is to control the infection and support organ function.
| Parameter | Animal Model | This compound Treatment | Standard Treatment (Vehicle/Control) | Outcome | Reference |
| Survival Rate | Murine Cecal Ligation and Puncture (CLP) | 88% | 30% (Vehicle) | EP significantly increased survival. | [6] |
| HMGB1 Levels | Murine CLP | Significantly reduced | Elevated | EP inhibited the release of a late-phase inflammatory mediator. | [6] |
| TNF-α Levels | Murine Endotoxemia | Significantly reduced | Elevated | EP suppressed early pro-inflammatory cytokine release. | |
| IL-6 Levels | Murine CLP | Significantly reduced | Elevated | EP attenuated systemic inflammation. |
Hemorrhagic Shock
Established Treatment: The primary treatment for hemorrhagic shock is to control the source of bleeding and restore circulating volume with intravenous fluids, typically crystalloid solutions like Ringer's lactate, followed by blood transfusions as required.
| Parameter | Animal Model | This compound Treatment (in Ringer's Solution) | Standard Treatment (Ringer's Lactate) | Outcome | Reference |
| Survival Rate | Rat Hemorrhagic Shock | 100% | 50% | EP resuscitation significantly improved survival. | [7] |
| Intestinal Permeability | Rat Hemorrhagic Shock | Significantly reduced | Increased | EP preserved gut barrier function. | [7] |
| Mean Arterial Pressure | Rat Hemorrhagic Shock | Maintained at a higher level | Decreased | EP provided better hemodynamic stability. | [8] |
| Lactate Levels | Rat Hemorrhagic Shock | Markedly decreased | Remained elevated | EP helped in the correction of lactic acidosis. | [8] |
Inflammatory Bowel Disease (Colitis)
Established Treatment: Treatment for inflammatory bowel disease, such as colitis, typically involves aminosalicylates, corticosteroids to reduce inflammation, and immunomodulators or biologics for more severe cases.
| Parameter | Animal Model | This compound Treatment | Standard Treatment (Vehicle/Control) | Outcome | Reference |
| Histological Score | Murine TNBS-induced Colitis | Significantly improved | Severe inflammation | EP reduced colonic tissue damage. | [9][10] |
| Body Weight | Murine TNBS-induced Colitis | Increased | Decreased | EP ameliorated disease-associated weight loss. | [10] |
| TNF-α Production | Murine TNBS-induced Colitis | Significantly reduced | Elevated | EP decreased local inflammatory cytokine production. | [10] |
| Fecal HMGB1 Levels | Murine IL-10-/- Colitis | Decreased | Elevated | EP reduced a key inflammatory mediator in the gut. | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited in this guide.
Cecal Ligation and Puncture (CLP) Sepsis Model
This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the distal end (the length of the ligation is a critical determinant of sepsis severity). The ligated cecum is punctured through-and-through with a needle of a specific gauge (e.g., 22-gauge). A small amount of fecal matter is extruded to ensure peritoneal contamination. The cecum is then returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
Fluid Resuscitation: Post-surgery, animals receive fluid resuscitation (e.g., subcutaneous injection of saline) to mimic clinical management.
-
Treatment Administration: this compound (e.g., 40 mg/kg) or a vehicle control is administered at specified time points post-CLP, often via intraperitoneal injection.
-
Outcome Measures: Survival is monitored over a set period (e.g., 7 days). Blood and tissue samples are collected at various time points to measure inflammatory markers (e.g., cytokines, HMGB1) and assess organ damage.
Hemorrhagic Shock and Resuscitation Model
This model simulates traumatic blood loss and subsequent fluid resuscitation.
-
Animal Model: Male Sprague-Dawley rats are frequently utilized.
-
Anesthesia and Catheterization: Rats are anesthetized, and catheters are placed in the femoral artery and vein for blood pressure monitoring, blood withdrawal, and fluid infusion.
-
Induction of Hemorrhage: A specific volume of blood is withdrawn to reduce and maintain the mean arterial pressure at a hypotensive level (e.g., 40 mmHg) for a defined period (e.g., 60 minutes).
-
Resuscitation: Animals are resuscitated with either Ringer's this compound solution or a control fluid (e.g., Ringer's lactate) at a volume multiple of the shed blood.
-
Monitoring and Outcome Measures: Hemodynamic parameters (e.g., blood pressure, heart rate) are continuously monitored. Survival is tracked over a specified duration. Blood samples are analyzed for markers of organ injury and inflammation. Intestinal permeability may be assessed ex vivo.
TNBS-Induced Colitis Model
This is a widely used chemical induction model for inflammatory bowel disease.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice are lightly anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally via a catheter. The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammatory response.
-
Treatment Administration: this compound (e.g., 40 mg/kg) or a vehicle is administered, typically via intraperitoneal injection or intrarectal delivery, at specified intervals.
-
Assessment of Colitis: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding.
-
Histological and Biochemical Analysis: At the end of the experiment, colons are excised, and the macroscopic damage is scored. Histological sections are prepared to assess the degree of inflammation and tissue damage. Colon tissue can be cultured to measure cytokine production.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are attributed to its modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of the inflammatory response. This compound has been shown to inhibit NF-κB activation, thereby downregulating the expression of numerous pro-inflammatory genes.
References
- 1. The biochemical basis for the anti-inflammatory and cytoprotective actions of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits nuclear factor-kappaB-dependent signaling by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has an anti-inflammatory effect by inhibiting ROS-dependent STAT signaling in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resuscitation from hemorrhagic shock with Ringer's this compound solution improves survival and ameliorates intestinal mucosal hyperpermeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyruvate Ringer's solution corrects lactic acidosis and prolongs survival during hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates experimental colitis in mice by inhibiting the HMGB1-Th17 and Th1/Tc1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of ethyl pyruvate (EP) and its related esters, supported by experimental data. This compound, a stable derivative of pyruvic acid, has garnered significant attention for its anti-inflammatory and cytoprotective effects.[1][2][3] This analysis delves into its mechanisms of action and compares its performance with other structurally similar esters, offering a comprehensive resource for researchers in immunology and drug development.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its immunomodulatory effects through a variety of mechanisms, primarily targeting key inflammatory pathways. A crucial aspect of its action is the inhibition of the alarmin High Mobility Group Box 1 (HMGB1), a protein that, when released by activated or damaged cells, can trigger a potent inflammatory response.[4][5] By inhibiting HMGB1, EP can mitigate the downstream inflammatory cascade.[6]
Furthermore, EP has been shown to modulate the activity of critical transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory genes.[4] It also impacts the JAK-STAT signaling pathway, which is vital for cytokine signaling.[7] The anti-inflammatory properties of EP are also attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to inflammation.[1][2][4]
Comparative Analysis: this compound vs. Related Esters
While much of the research has focused on this compound, studies on related esters such as ethyl lactate, mthis compound, and other α-keto esters provide valuable comparative insights.
Ethyl Lactate
Ethyl lactate (EL), an ester of lactic acid, has also demonstrated anti-inflammatory properties. A direct comparative study has shown that both EP and EL can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in human immunocompetent cells stimulated with lipopolysaccharide (LPS).[7] Both compounds were also found to modulate the expression of immune receptors on human monocytes.[7] However, a key mechanistic difference was identified: while EP inhibits the enzyme glyoxalase 1 (Glo1), EL, an α-hydroxy-carbonic acid ester, does not.[7] This suggests that while their downstream anti-inflammatory effects can be similar, their primary molecular targets may differ.
Mthis compound
Information on the immunomodulatory properties of mthis compound is less extensive and primarily found in patent literature. These sources suggest that mthis compound can increase cellular energy production.[8] While not directly detailing its immunomodulatory actions in the same way as studies on EP, the focus on cellular metabolism is a shared characteristic, as EP is also known to influence metabolic pathways in immune cells.[4]
Other α-Keto Carboxylic Acid Derivatives
A study comparing EP with other α-keto carboxylic acid derivatives, namely benzoyl formate (BF) and parahydroxyphenyl pyruvate (PHPP), in a model of ischemia/reperfusion injury, revealed some functional similarities. Both EP and BF were effective in reducing systemic arterial hypotension, decreasing plasma TNF levels, and mitigating mucosal hyperpermeability.[9] All tested compounds, including sodium pyruvate, showed an ability to decrease malondialdehyde (MDA) content, an indicator of oxidative stress.[9] The study concluded that EP was generally more efficacious than sodium pyruvate, potentially due to its greater lipophilicity.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the effects of this compound and related esters on key inflammatory markers.
Table 1: Comparative Effects on Pro-inflammatory Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Measured | Effect | Reference |
| This compound | Human immunocompetent cells | LPS | TNF-α, IL-1β, IL-6, IL-8 | Suppression | [7] |
| Ethyl Lactate | Human immunocompetent cells | LPS | TNF-α, IL-1β, IL-6, IL-8 | Suppression | [7] |
| This compound | Rat model of ischemia/reperfusion | Ischemia/Reperfusion | Plasma TNF | Significant decrease | [9] |
| Benzoyl Formate | Rat model of ischemia/reperfusion | Ischemia/Reperfusion | Plasma TNF | Significant decrease | [9] |
Table 2: Comparative Effects on Immune Receptor Expression and Other Markers
| Compound | Cell Type/Model | Marker | Effect | Reference |
| This compound | Human monocytes | HLA-DR, CD14, CD91 | Modulation | [7] |
| Ethyl Lactate | Human monocytes | HLA-DR, CD14, CD91 | Modulation | [7] |
| This compound | Rat model of ischemia/reperfusion | Liver MDA content | Significant decrease | [9] |
| Benzoyl Formate | Rat model of ischemia/reperfusion | Liver MDA content | Significant decrease | [9] |
| Parahydroxyphenyl Pyruvate | Rat model of ischemia/reperfusion | Liver MDA content | Significant decrease | [9] |
| Sodium Pyruvate | Rat model of ischemia/reperfusion | Liver MDA content | Significant decrease | [9] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are mediated through its influence on several key signaling pathways within immune cells.
Key Signaling Pathway Influenced by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Assessing Immunomodulatory Effects
Caption: A typical in vitro experimental workflow.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used in the comparative studies cited.
Cytokine Production Assay
-
Cell Culture: Human immunocompetent cells are isolated and cultured in an appropriate medium.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Treatment: Concurrently with or prior to stimulation, cells are treated with varying concentrations of this compound or a related ester (e.g., ethyl lactate).
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine secretion.
-
Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
Immune Receptor Expression Analysis
-
Cell Preparation: Human monocytes are isolated and prepared for cell culture.
-
Treatment and Stimulation: Cells are treated with the test compounds (this compound or ethyl lactate) in the presence or absence of a stimulant like LPS.
-
Staining: After incubation, cells are harvested and stained with fluorescently labeled antibodies specific for immune receptors of interest (e.g., HLA-DR, CD14, CD91).
-
Flow Cytometry: The expression levels of these receptors on the cell surface are quantified using flow cytometry, which measures the fluorescence intensity of individual cells.[7]
In Vivo Ischemia/Reperfusion Model
-
Animal Model: An animal model, such as a rat, is subjected to a surgical procedure to induce ischemia in a specific organ or region (e.g., lower torso) for a defined period.
-
Treatment: Prior to or during the reperfusion phase, the animals are administered with the test compounds (e.g., this compound, benzoyl formate) or a control solution.
-
Sample Collection: After a set period of reperfusion, blood and tissue samples (e.g., liver, ileum) are collected.
-
Analysis: Plasma is analyzed for levels of inflammatory markers like TNF. Tissues are analyzed for markers of oxidative stress, such as malondialdehyde (MDA) content. Functional assays, such as measuring ileal mucosal permeability, are also performed.[9]
Conclusion
This compound demonstrates robust immunomodulatory properties, primarily through the inhibition of HMGB1 and key inflammatory signaling pathways. Comparative data, although limited for some related esters, suggests that other pyruvate and lactate esters also possess anti-inflammatory potential. Ethyl lactate, for instance, shows comparable efficacy in suppressing pro-inflammatory cytokine production, albeit potentially through different primary mechanisms. The greater lipophilicity of esters like this compound compared to their parent acids may contribute to their enhanced biological activity. Further research into a wider range of related esters is warranted to fully elucidate their therapeutic potential and to identify compounds with optimized immunomodulatory profiles.
References
- 1. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemical basis for the anti-inflammatory and cytoprotective actions of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Has Anti-Inflammatory and Delayed Myocardial Protective Effects after Regional Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a versatile protector in inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and ethyl lactate down-regulate the production of pro-inflammatory cytokines and modulate expression of immune receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2006055764A2 - Use of mthis compound to increase cellular energy production downstream of glycolysis - Google Patents [patents.google.com]
- 9. Effects of this compound and other α-keto carboxylic acid derivatives in a rat model of multivisceral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ethyl Pyruvate and Other HMGB1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
High-Mobility Group Box 1 (HMGB1) has emerged as a critical damage-associated molecular pattern (DAMP) molecule and a key therapeutic target in a myriad of inflammatory diseases, including sepsis, arthritis, and neuroinflammatory disorders. Its extracellular release triggers a cascade of inflammatory responses through interaction with receptors like Toll-like Receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). Consequently, the development of effective HMGB1 inhibitors is a burgeoning area of research. This guide provides an objective, data-driven comparison of a leading HMGB1 inhibitor, ethyl pyruvate (EP), with other notable alternatives, including glycyrrhizin, neutralizing antibodies, and inflachromene.
At a Glance: Comparative Efficacy of HMGB1 Inhibitors
The following tables summarize quantitative data from various experimental models, offering a snapshot of the comparative performance of these inhibitors. It is important to note that direct head-to-head comparisons across all inhibitors in a single standardized model are limited in the current literature. The presented data is collated from studies where at least two inhibitors were compared, or where robust dose-response data for a single inhibitor was available.
Table 1: In Vitro Inhibition of HMGB1 Activity
| Inhibitor | Cell Line | Stimulus | Endpoint Measured | Concentration Range | Observed Effect | Citation(s) |
| This compound | RAW 264.7 macrophages | LPS (50-100 ng/ml) | HMGB1 release | 1, 5, 10 mM | Dose-dependent inhibition of HMGB1 release. | [1] |
| This compound | HK-2 cells | TNF-α (10 ng/mL) | HMGB1 secretion | 2.5–25 mM | Dose-dependent attenuation of HMGB1 secretion, with 25 mM reducing levels to near control. | [2] |
| Glycyrrhizin | RAW 264.7 cells | Recombinant HMGB1 | TNFα secretion | Not specified | Efficient neutralization of extracellular HMGB1. | [3] |
| Anti-HMGB1 Antibody | RAW 264.7 cells | HMGB1 | TNF and IL-6 release | Not specified | Significantly inhibited HMGB1-induced cytokine release. | [4] |
| A box | RAW 264.7 cells | Recombinant HMGB1 | TNFα secretion | Not specified | Efficiently neutralizes extracellular HMGB1. | [3] |
Table 2: In Vivo Efficacy of HMGB1 Inhibitors in Sepsis Models
| Inhibitor | Animal Model | Sepsis Induction | Treatment Regimen | Key Outcome | Improvement vs. Control | Citation(s) |
| This compound | Murine | Cecal Ligation and Puncture (CLP) | 40 mg/kg, i.p. at 24h post-CLP | Survival Rate | 88% survival vs. 30% in vehicle group. | [5] |
| Anti-HMGB1 Antibody | Murine | CLP | 600 µ g/mouse at 24h post-CLP | Survival Rate | 72% survival vs. 28% in nonimmune IgG group. | [4] |
| A box | Murine | CLP | 600 µ g/mouse at 24h post-CLP | Survival Rate | 68% survival vs. 28% in GST control group. | [4] |
Mechanisms of Action: A Deeper Dive
The therapeutic efficacy of these inhibitors stems from their distinct mechanisms of targeting the HMGB1 pathway.
This compound (EP): A stable derivative of pyruvic acid, EP exhibits pleiotropic anti-inflammatory effects. Its primary mechanisms for HMGB1 inhibition include:
-
Inhibition of HMGB1 Release: EP has been shown to prevent the nuclear-to-cytoplasmic translocation of HMGB1, a critical step for its active secretion from inflammatory cells. This is achieved, in part, by inhibiting the acetylation of HMGB1 through the upregulation of SIRT1.[6]
-
Calcium Chelation: EP can directly chelate calcium ions, and since calcium signaling is involved in HMGB1 phosphorylation and subsequent release, this contributes to its inhibitory effect.[7]
-
Induction of Heme Oxygenase-1 (HO-1): EP can induce the expression of the anti-inflammatory enzyme HO-1, which in turn suppresses HMGB1 secretion.[2]
Glycyrrhizin: A natural triterpenoid saponin glycoside extracted from licorice root, glycyrrhizin directly binds to HMGB1, inhibiting its interaction with its receptors. This direct binding is thought to alter the conformation of HMGB1, thereby preventing its pro-inflammatory activities.
Neutralizing Antibodies: These are monoclonal or polyclonal antibodies that specifically bind to extracellular HMGB1, preventing it from interacting with its cell surface receptors, TLR4 and RAGE. This direct neutralization effectively blocks the downstream inflammatory signaling cascade.
Inflachromene: A more recently identified small molecule, inflachromene has been shown to bind to both HMGB1 and HMGB2, downregulating their pro-inflammatory functions and reducing neuronal damage in models of neuroinflammation.
Signaling Pathways and Inhibition Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of HMGB1 and the points of intervention for each inhibitor.
Caption: HMGB1 signaling pathway and points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables, providing a framework for replicating or building upon these findings.
In Vitro HMGB1 Release Assay
-
Objective: To quantify the inhibition of HMGB1 release from cultured cells.
-
Cell Culture: RAW 264.7 murine macrophages or HK-2 human kidney epithelial cells are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: Cells are seeded in multi-well plates and allowed to adhere. Prior to stimulation, the medium is replaced with a serum-free or low-serum medium. Cells are then pre-treated with various concentrations of the HMGB1 inhibitor (e.g., this compound, glycyrrhizin) for a specified period (e.g., 1 hour). Subsequently, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for a defined duration (e.g., 16-24 hours).
-
Quantification of HMGB1:
-
Western Blotting: The cell culture supernatant is collected and concentrated. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for HMGB1. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification.
-
ELISA: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) can also be used to measure the concentration of HMGB1 in the cell culture supernatant, following the manufacturer's instructions.[3]
-
-
Data Analysis: The amount of HMGB1 in the supernatant of inhibitor-treated cells is compared to that in cells treated with the stimulus alone (positive control) and untreated cells (negative control).
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Objective: To evaluate the in vivo efficacy of HMGB1 inhibitors in a clinically relevant model of polymicrobial sepsis.
-
Animal Model: Male BALB/c or C57BL/6 mice (8-12 weeks old) are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
CLP Procedure: Mice are anesthetized. A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce sepsis. The cecum is returned to the peritoneal cavity, and the incision is closed. Sham-operated animals undergo the same procedure without ligation and puncture.
-
Inhibitor Administration: The HMGB1 inhibitor (e.g., this compound, anti-HMGB1 antibody) or a vehicle/control antibody is administered at a specified dose and route (e.g., intraperitoneally or intravenously) at a defined time point relative to the CLP procedure (e.g., 24 hours post-CLP).[4][5]
-
Outcome Measures:
-
Survival: Animals are monitored for survival over a period of 7-14 days. Survival curves are generated and analyzed using the log-rank test.
-
Systemic HMGB1 Levels: Blood samples are collected at various time points, and serum or plasma HMGB1 levels are quantified by Western blotting or ELISA.
-
Organ Damage Markers: Serum levels of organ damage markers such as creatinine and blood urea nitrogen (BUN) for kidney injury, and alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, are measured.
-
-
Data Analysis: Survival rates, systemic HMGB1 levels, and organ damage markers are compared between the inhibitor-treated group and the control group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating and comparing HMGB1 inhibitors.
Caption: A typical experimental workflow for comparing HMGB1 inhibitors.
Conclusion
This compound stands out as a promising HMGB1 inhibitor with a multifaceted mechanism of action that includes preventing HMGB1 release and inducing protective cellular pathways. The available data suggests its efficacy is comparable to, and in some models, may offer advantages over other inhibitors like neutralizing antibodies, particularly in its ability to be administered in a clinically relevant timeframe after the onset of sepsis. Glycyrrhizin and inflachromene also represent viable alternatives with distinct inhibitory profiles.
The choice of an HMGB1 inhibitor for a specific research or therapeutic application will depend on the pathological context, desired mechanism of action, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design further studies to elucidate the full therapeutic potential of these promising agents. Future head-to-head clinical trials will be crucial to definitively establish the comparative efficacy of these HMGB1 inhibitors in human diseases.
References
- 1. This compound decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Directly Attenuates Active Secretion of HMGB1 in Proximal Tubular Cells via Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular HMGB1 blockade inhibits tumor growth through profoundly remodeling immune microenvironment and enhances checkpoint inhibitor-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Therapeutic potential of HMGB1-targeting agents in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the acetylation and release of HMGB1 via effects on SIRT1/STAT signaling in LPS-activated RAW264.7 cells and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits HMGB1 phosphorylation and release by chelating calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Pyruvate: A Comparative Guide to its Role in Mitigating Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a wide range of diseases, from sepsis and ischemia-reperfusion injury to neurodegenerative disorders. The search for therapeutic agents that can protect and restore mitochondrial function is a critical area of research. Ethyl pyruvate (EP), a stable derivative of pyruvic acid, has emerged as a promising candidate due to its anti-inflammatory, antioxidant, and metabolic properties. This guide provides an objective comparison of this compound's performance with other potential mitochondrial-protective agents, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Comparative Efficacy in Mitigating Mitochondrial Dysfunction
This section provides a comparative analysis of this compound against other notable compounds known to influence mitochondrial health: N-acetylcysteine (NAC), Cyclosporine A (CsA), and Resveratrol. The data presented is a synthesis of findings from various preclinical studies.
Table 1: Quantitative Comparison of this compound and Alternatives on Key Mitochondrial Parameters
| Parameter | This compound (EP) | N-Acetylcysteine (NAC) | Cyclosporine A (CsA) | Resveratrol |
| Mitochondrial Swelling | Significantly reduces mitochondrial cross-sectional area in a rat model of sepsis (0.231 ± 0.110 µm² vs. 0.641 ± 0.460 µm² in control)[1] | Data not available in a directly comparable model. | Inhibits Ca²⁺-induced mitochondrial swelling.[2] | Data not available in a directly comparable model. |
| Mitochondrial Membrane Potential (ΔΨm) | Inhibits mitochondrial depolarization in a rat model of sepsis.[1] | Can restore mitochondrial membrane potential decreased by certain toxins. | Prevents loss of ΔΨm by inhibiting the mitochondrial permeability transition pore (mPTP).[3] | Can preserve mitochondrial membrane potential in models of cardiac aging.[4] |
| Cytochrome C Release | Significantly reduces mitochondrial cytochrome C release in a rat model of sepsis (0.35 ± 0.39 vs. 1.211 ± 0.24 in control).[1] | Can attenuate cytochrome c release in certain contexts of oxidative stress. | Inhibits mPTP-dependent cytochrome c release. | Can suppress the mitochondrial translocation of Bax and subsequent cytosolic release of cytochrome c. |
| Reactive Oxygen Species (ROS) Production | Acts as a direct scavenger of ROS and reduces oxidative stress.[5] | A precursor to the antioxidant glutathione, thereby reducing ROS. | Indirectly reduces ROS by preventing mPTP opening. | Can attenuate mitochondrial H₂O₂ emission in aging hearts.[4] |
| ATP Levels | Can increase myocardial ATP levels in models of ischemia-reperfusion injury.[5] | Can help maintain cellular ATP levels by supporting mitochondrial function. | By preserving mitochondrial integrity, it helps maintain ATP synthesis. | Can improve mitochondrial respiration and ATP production. |
| Primary Mechanism of Action | Direct ROS scavenging, anti-inflammatory effects (NF-κB inhibition), and metabolic substrate.[5] | Glutathione precursor, direct antioxidant effects. | Inhibition of the mitochondrial permeability transition pore (mPTP).[3] | Activation of SIRT1 and PGC-1α, promoting mitochondrial biogenesis and antioxidant defenses. |
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects on mitochondria through multiple interconnected pathways. A primary mechanism involves its potent anti-inflammatory and antioxidant activities.
Inhibition of the NF-κB Signaling Pathway
A key anti-inflammatory mechanism of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators that can contribute to mitochondrial damage. Experimental evidence suggests that this compound directly targets the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[5]
Caption: this compound's inhibition of the NF-κB pathway.
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound is a potent scavenger of reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals.[5] By directly neutralizing these damaging molecules, this compound helps to protect mitochondrial components, including lipids, proteins, and mitochondrial DNA, from oxidative damage. This reduction in oxidative stress is a key contributor to the preservation of mitochondrial integrity and function.
Experimental Workflows and Protocols
To facilitate the replication and validation of the findings presented, this section details the methodologies for key experiments used to assess mitochondrial dysfunction.
Workflow for Assessing Mitochondrial Dysfunction
The following diagram illustrates a typical experimental workflow for investigating the effects of a therapeutic agent on mitochondrial health in a cell-based model of injury.
Caption: Experimental workflow for mitochondrial dysfunction studies.
Detailed Experimental Protocols
1. Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
-
Protocol:
-
Seed cells in a suitable culture plate and allow them to adhere.
-
Induce mitochondrial dysfunction according to the experimental design.
-
Treat the cells with this compound or the alternative compounds at the desired concentrations for the specified duration.
-
Prepare a JC-1 staining solution (typically 1-5 µg/mL in culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Green monomers are typically excited at ~485 nm and emit at ~530 nm.
-
Red aggregates are typically excited at ~560 nm and emit at ~595 nm.
-
-
Calculate the ratio of red to green fluorescence intensity to determine the relative mitochondrial membrane potential.
-
2. Assessment of Mitochondrial Morphology (Transmission Electron Microscopy)
-
Principle: Transmission electron microscopy (TEM) provides high-resolution images of mitochondrial ultrastructure, allowing for the assessment of morphology, cristae structure, and signs of swelling or damage.
-
Protocol:
-
Culture and treat cells as described in the experimental design.
-
Fix the cells with a suitable fixative, such as a mixture of glutaraldehyde and paraformaldehyde in a cacodylate buffer.
-
Post-fix the cells with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in an appropriate resin (e.g., Epon).
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Stain the sections with heavy metal stains, such as uranyl acetate and lead citrate, to enhance contrast.
-
Image the sections using a transmission electron microscope.
-
Analyze the images to assess mitochondrial size, shape, cristae density, and any pathological changes.
-
3. Detection of Cytochrome C Release (Western Blot)
-
Principle: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key event in the intrinsic pathway of apoptosis. Western blotting can be used to detect the presence of cytochrome c in the cytosolic fraction of cell lysates.
-
Protocol:
-
Culture and treat cells as per the experimental design.
-
Harvest the cells and wash them with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically done using a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial outer membrane intact, followed by differential centrifugation.
-
Determine the protein concentration of the cytosolic fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading in the cytosolic fractions.
-
Conclusion
This compound demonstrates significant potential in mitigating mitochondrial dysfunction through a multi-faceted mechanism that includes direct ROS scavenging and potent anti-inflammatory effects via inhibition of the NF-κB pathway. The experimental data, when compared with other mitochondrial-protective agents, suggests that this compound is a robust candidate for further investigation in diseases characterized by mitochondrial impairment. The detailed protocols and workflows provided in this guide are intended to facilitate further research and a deeper understanding of the therapeutic potential of this compound. Continued comparative studies will be crucial in delineating the precise advantages and clinical applications of this compound in the context of mitochondrial medicine.
References
- 1. This compound reduces hepatic mitochondrial swelling and dysfunction in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct evidence for inhibition of mitochondrial permeability transition pore opening by sevoflurane preconditioning in cardiomyocytes: comparison with cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial permeability transition pore in inflammatory apoptosis of human conjunctival epithelial cells and T cells: effect of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a versatile protector in inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Protection by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Pyruvate: A Preclinical Promise Unfulfilled in Clinical Trials
A Comparative Analysis of Ethyl Pyruvate's Performance in Sepsis and Acute Pancreatitis Models Against Current Clinical Management
For Researchers, Scientists, and Drug Development Professionals
This compound, a stable derivative of the endogenous metabolite pyruvate, has demonstrated significant therapeutic potential in a multitude of preclinical studies targeting inflammatory conditions such as sepsis and acute pancreatitis. Its proposed mechanism of action, primarily centered on the inhibition of the pro-inflammatory mediator High-Mobility Group Box 1 (HMGB1), has positioned it as a promising candidate for mitigating the systemic inflammatory response and subsequent organ damage characteristic of these critical illnesses. However, despite the robust body of preclinical evidence, the clinical translation of this compound has been met with challenges, most notably a lack of efficacy in human trials conducted to date.
This guide provides an objective comparison of the preclinical data and outcomes for this compound in sepsis and acute pancreatitis with the current standard of care for these conditions. By presenting the experimental data in a structured format, detailing the methodologies of key preclinical studies, and visualizing the underlying biological pathways, this document aims to offer a comprehensive resource for researchers and drug development professionals evaluating the therapeutic potential of this compound and similar anti-inflammatory agents.
Preclinical Efficacy of this compound: A Quantitative Overview
The following tables summarize the key quantitative outcomes from representative preclinical studies of this compound in animal models of sepsis and acute pancreatitis. These studies consistently demonstrate the protective effects of this compound across various clinically relevant endpoints.
Table 1: this compound in Preclinical Sepsis Models (Cecal Ligation and Puncture)
| Outcome Measure | Animal Model | This compound Dose | Control Group | Results | Citation |
| Survival Rate | Mouse | 40 mg/kg | Vehicle | 88% survival with EP vs. 30% in control | [1][2] |
| Serum TNF-α | Mouse | 40 mg/kg | Ringer's Lactate | Significantly decreased TNF-α levels with EP | [3] |
| Serum IL-6 | Mouse | 40 mg/kg | Ringer's Lactate | Significantly inhibited IL-6 levels with EP | [3] |
| Serum IL-1β | Mouse | 40 mg/kg | Ringer's Lactate | Significantly inhibited IL-1β levels with EP | [3] |
| Serum HMGB1 | Mouse | 40 mg/kg | Vehicle | Significantly reduced circulating HMGB1 levels | [1][2] |
Table 2: this compound in Preclinical Acute Pancreatitis Models
| Outcome Measure | Animal Model | This compound Dose | Control Group | Results | Citation |
| Mortality Rate | Rat (ANP) | 40 mg/kg | Saline | 19% mortality with EP vs. 44% in control | [4][5] |
| Serum Amylase | Rat (SAP) | 40 mg/kg | Saline | Significantly decreased serum amylase activity | [6] |
| Pancreatic MPO Activity | Rat (SAP) | 40 mg/kg | Saline | Significantly ameliorated myeloperoxidase activity | [6] |
| Serum IL-6 | Rat (ANP) | 40 mg/kg | Saline | Significantly lower IL-6 levels (2250 vs. 5470 pg/ml) | [4][5] |
| Pancreatic Necrosis Score | Rat (ANP) | 40 mg/kg | Saline | Lower necrosis score (0.96 vs. 1.45) | [4][5] |
Comparison with Current Clinical Management
The promising preclinical data for this compound stands in contrast to the current standard of care for sepsis and acute pancreatitis, which relies on supportive measures and lacks specific anti-inflammatory therapies.
Sepsis: The cornerstone of sepsis management is early recognition and intervention, focusing on:
-
Antimicrobial Therapy: Prompt administration of broad-spectrum antibiotics.
-
Fluid Resuscitation: Aggressive intravenous fluid administration to restore tissue perfusion.
-
Vasopressor Support: Use of vasopressors like norepinephrine to maintain mean arterial pressure.
-
Source Control: Identification and management of the source of infection.
While these interventions are critical, they do not directly target the dysregulated inflammatory response mediated by cytokines like HMGB1. This compound, with its demonstrated ability to inhibit HMGB1 and other pro-inflammatory cytokines in animal models, was hypothesized to fill this therapeutic gap.
Acute Pancreatitis: The management of acute pancreatitis is primarily supportive and includes:
-
Fluid Resuscitation: Aggressive intravenous hydration is crucial in the early stages.
-
Pain Management: Opioid analgesics are commonly used to control severe abdominal pain.
-
Nutritional Support: Enteral nutrition is preferred over parenteral nutrition in severe cases.
-
Management of Complications: Interventions for complications like infected necrosis or pseudocysts.
Similar to sepsis, there are no approved therapies that specifically target the inflammatory cascade in acute pancreatitis. The preclinical data suggest that this compound could potentially reduce the severity of pancreatitis by mitigating the local and systemic inflammatory response.
Experimental Protocols of Key Preclinical Studies
To provide a deeper understanding of the preclinical evidence, the following are detailed methodologies from representative studies.
Sepsis Model: Cecal Ligation and Puncture (CLP) in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.[7][8][9][10][11]
Objective: To evaluate the effect of this compound on survival and systemic inflammation in a lethal sepsis model.
Experimental Workflow:
Key Steps:
-
Anesthesia: Mice are anesthetized to minimize pain and distress.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured with a needle to induce leakage of fecal contents into the peritoneal cavity.
-
Treatment: Animals are randomized to receive either this compound (typically administered intraperitoneally) or a vehicle control (e.g., Ringer's lactate solution).
-
Outcome Assessment: Survival is monitored over a set period (e.g., 7 days). Blood and tissue samples are collected at various time points to measure levels of inflammatory markers such as TNF-α, IL-6, and HMGB1.
Acute Pancreatitis Model: Cerulein-Induced Pancreatitis in Rats
This model induces a mild, self-limiting pancreatitis that is useful for studying the early inflammatory events of the disease.[12][13][14]
Objective: To assess the impact of this compound on pancreatic injury and inflammation.
Experimental Workflow:
Key Steps:
-
Induction: Pancreatitis is induced by repeated intraperitoneal injections of a supramaximal dose of cerulein, a cholecystokinin analogue.
-
Treatment: Rats receive either this compound or a saline control, typically administered before or shortly after the induction of pancreatitis.
-
Endpoint Analysis: At a predetermined time point, animals are euthanized, and blood samples are collected to measure serum amylase and lipase levels. The pancreas is harvested for histological examination to assess edema, inflammation, and necrosis, and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
Signaling Pathway and Comparative Logic
The therapeutic rationale for this compound is based on its ability to modulate key inflammatory signaling pathways.
HMGB1/TLR4/NF-κB Signaling Pathway
This compound is believed to exert its anti-inflammatory effects by inhibiting the release and activity of HMGB1, a key alarmin that signals through Toll-like receptor 4 (TLR4) to activate the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines.[15][16][17][18][19]
Comparative Therapeutic Logic
This diagram illustrates the conceptual alignment of this compound's mechanism with the therapeutic goals in sepsis and acute pancreatitis, and how this compares to the current standard of care.
Conclusion: A Bridge Yet to Be Crossed
The extensive preclinical data for this compound in models of sepsis and acute pancreatitis paint a compelling picture of a potent anti-inflammatory agent with the potential to address a significant unmet medical need. The consistent findings of improved survival, reduced inflammatory markers, and amelioration of organ damage in animal studies provided a strong rationale for its clinical development.
However, the journey from promising preclinical results to successful clinical application is fraught with challenges. The failure of this compound to demonstrate a clinical benefit in a phase II trial in cardiac surgery patients highlights the difficulties in translating findings from animal models to the complexities of human disease. The reasons for this discrepancy are likely multifactorial and may include differences in pathophysiology between animal models and human conditions, variations in drug metabolism and pharmacokinetics, and the heterogeneity of patient populations in clinical trials.
For researchers and drug development professionals, the story of this compound serves as a crucial case study. It underscores the importance of rigorous preclinical evaluation, the need for improved animal models that more accurately recapitulate human disease, and the careful design of clinical trials to maximize the chances of success. While the clinical path for this compound remains uncertain, the wealth of preclinical data continues to provide valuable insights into the role of the HMGB1 signaling pathway in inflammatory diseases and serves as a foundation for the development of future targeted therapies.
References
- 1. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents lethality in mice with established lethal sepsis and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against sepsis by regulating energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment ameliorates pancreatic damage: evidence from a rat model of acute necrotizing pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment ameliorates pancreatic damage: evidence from a rat model of acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound on pancreas injury in rats with severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Beneficial Effects of this compound through Inhibiting High-Mobility Group Box 1 Expression and TLR4/NF-κB Pathway after Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial effects of this compound through inhibiting high-mobility group box 1 expression and TLR4/NF-κB pathway after traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound decreases HMGB1 release and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ethyl Pyruvate
This guide provides essential safety and logistical information for the proper disposal of ethyl pyruvate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Assessment
This compound is a flammable liquid and vapor.[1][2] The primary operational risk is ignition. Before handling for disposal, ensure the area is free from ignition sources such as open flames, hot surfaces, and sparks.[2][3] Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Chemical safety glasses and a face shield are recommended.[1]
-
Hand Protection: Chemically resistant gloves are mandatory. Butyl rubber gloves with a minimum thickness of 0.3 mm are a suitable option.[2][4] Always dispose of contaminated gloves after use in accordance with laboratory best practices.[1][2]
-
Body Protection: Wear impervious clothing, such as a lab coat. For larger quantities or significant spill risk, flame-retardant and antistatic protective clothing is advised.[1][4]
-
Respiratory Protection: If ventilation is inadequate or in the event of a large spill, use a NIOSH-approved respirator or a self-contained breathing apparatus.[1][5]
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][3][4]
-
Ensure Ventilation: Maximize ventilation to disperse flammable vapors.
-
Evacuate and Consult: For large spills, evacuate the danger area and consult with your institution's Environmental Health and Safety (EH&S) department.[2]
-
Containment: Prevent the spill from spreading and entering drains.[1][2] Cover drains if necessary.
-
Absorption: For small spills, contain the spillage and collect it with an inert, non-combustible absorbent material, such as diatomaceous earth, Chemizorb®, or sand.[2][4][5]
-
Collection: Using non-sparking tools, place the absorbed material into a suitable, clearly labeled, and closed container for hazardous waste disposal.[3][4]
-
Decontamination: Clean the affected area thoroughly.
Step-by-Step Disposal Procedure
Disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain. [2][6]
-
Waste Collection: Collect waste this compound, including contaminated absorbent materials, in a designated and compatible hazardous waste container. The container must be kept tightly closed except when adding waste.[1][2][7]
-
Labeling: Label the waste container clearly as "Hazardous Waste," and identify the contents as "this compound." Include any other constituents if it is a mixed waste stream. Use your institution's official hazardous waste tags as soon as accumulation begins.[7]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][7] The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[1][3] Ensure segregation from incompatible materials such as acids and bases.[3]
-
Arrange for Disposal: Contact your institution's EH&S department or a licensed professional waste disposal company to arrange for pickup and final disposal.[1][6] The standard method of disposal is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste. Dispose of the contaminated packaging as you would the unused product.[1]
Data Presentation: Properties and Classifications
The following table summarizes key quantitative data and classifications relevant to the handling and transport of this compound for disposal.
| Property / Classification | Value / Designation | Source(s) |
| Hazard Statement | H226: Flammable liquid and vapour | [1][2] |
| UN Number | 1993 or 2920* | [5][8] |
| UN Class | 3 (Flammable Liquids) | [5] |
| Packaging Group | II or III | [5][8] |
*Note: Safety Data Sheets show variability in the assigned UN number. UN 1993 refers to "Flammable liquid, n.o.s.," while UN 2920 is "Corrosive liquid, flammable, n.o.s." The primary identified hazard is flammability.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. Methodologies for chemical handling and waste management are based on established safety principles from regulatory and manufacturer Safety Data Sheets (SDS).
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste.
References
Personal protective equipment for handling Ethyl pyruvate
Essential Safety and Handling Guide for Ethyl Pyruvate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Citations |
| CAS Number | 617-35-6 | [1][2] |
| Molecular Formula | C5H8O3 | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 144 °C | |
| Density | 1.045 g/mL at 25 °C | |
| Flash Point | 46 °C (114.8 °F) - closed cup | |
| Storage Temperature | 2-8°C | [4][5] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Recommended PPE for Handling this compound
| Body Part | Equipment | Specification | Citations |
| Eyes/Face | Safety Glasses & Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [3] |
| Skin | Gloves | Chemically resistant, Butyl rubber, 0.3mm thickness. Inspect gloves prior to use and use proper removal technique. | [1] |
| Body | Protective Clothing | Impervious, flame-retardant, and antistatic protective clothing. | [1][3] |
| Respiratory | Respirator | Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. If the respirator is the sole means of protection, use a full-face supplied air respirator. | [3] |
Experimental Protocol: Safe Handling of this compound
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.[1]
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[1]
-
Ignition Sources: Remove all sources of ignition, including sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment.[1][4][6]
-
Electrostatic Discharge: Take precautionary measures against static discharge. Use only non-sparking tools and ensure containers and receiving equipment are grounded/bonded.[1][4]
Handling Procedure
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Container Handling: Keep the container tightly closed when not in use.[1] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
-
Avoiding Contact: Avoid inhalation of vapor or mist.[1] Do not get in eyes, on skin, or on clothing.[6]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][4]
-
Temperature: The recommended storage temperature is between 2-8°C.[4][5]
-
Incompatibilities: Keep away from acids and bases.[6]
Accidental Release Measures
-
Personal Precautions: In case of a spill, wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[1]
-
Containment: Contain the spillage and prevent it from entering drains or sewage systems.[1]
-
Clean-up: Soak up the spill with an inert absorbent material. Place the material in a suitable, closed container for disposal.[1]
First Aid Measures
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation persists, call a physician.[1][4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to avoid environmental contamination and ensure regulatory compliance.
-
Waste Product: Dispose of unused this compound as hazardous waste. This should be done through a licensed professional waste disposal service. Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of contaminated containers as unused product.[7]
-
Environmental Precautions: Do not allow the product to enter drains.[4]
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: High-level workflow for handling this compound.
Caption: Logical steps for managing an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
